Lapatinib
説明
Structure
3D Structure
特性
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFGMOOMADDAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046675 | |
| Record name | Lapatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lapatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L | |
| Record name | Lapatinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lapatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
231277-92-2, 913989-15-8, 388082-78-8 | |
| Record name | Lapatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231277-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lapatinib [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231277922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW 282974X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913989158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lapatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01259 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lapatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lapatinib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VUA21238F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lapatinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lapatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Structural Basis of Lapatinib's Dual Inhibition of EGFR and HER2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib (Tykerb®) is a potent, orally active small molecule inhibitor that has demonstrated significant clinical efficacy in the treatment of solid tumors, particularly HER2-positive breast cancer.[1][2] Its mechanism of action lies in the dual inhibition of the tyrosine kinase domains of two key members of the ErbB receptor family: the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][3] Overexpression and hyperactivity of these receptors are hallmarks of various cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[2] This technical guide provides an in-depth exploration of the structural and molecular interactions governing this compound's binding to EGFR and HER2, offering valuable insights for researchers in oncology and drug development.
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both EGFR and HER2.[1][3] By binding to the ATP-binding pocket of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[4][5] This blockade of signal transduction ultimately leads to the inhibition of tumor cell growth and, in some cases, the induction of apoptosis.[4][6] A key feature of this compound is its ability to bind to an inactive-like conformation of the EGFR kinase domain, which contributes to its slow off-rate and prolonged duration of action compared to other EGFR inhibitors like gefitinib and erlotinib.[7]
Quantitative Binding and Inhibition Data
The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data from multiple studies.
| Target | Parameter | Value (nM) | Reference |
| EGFR (ErbB1) | IC50 | 10.2 - 10.8 | [1][8][9] |
| HER2 (ErbB2) | IC50 | 9.2 - 9.8 | [1][8][9] |
| HER4 (ErbB4) | IC50 | 367 | [8] |
Table 1: In Vitro Kinase Inhibition (IC50) . The half-maximal inhibitory concentration (IC50) values demonstrate this compound's potent and relatively equal inhibition of EGFR and HER2, with significantly less activity against HER4.
| Target | Parameter | Value (nM) | Reference |
| EGFR (ErbB1) | Ki | 3 | [1] |
| HER2 (ErbB2) | Ki | 13 | [1] |
Table 2: Dissociation Constants (Ki) . The dissociation constant (Ki) is a measure of the binding affinity of an inhibitor to its target. The low nanomolar Ki values indicate a high affinity of this compound for both EGFR and HER2.
| Cell Line | Receptor Status | IC50 (µM) | Reference |
| BT-474 | HER2-overexpressing | 0.046 | [6] |
| SK-BR-3 | HER2-overexpressing | 0.079 | [6] |
| USPC1 | HER2-overexpressing | 0.052 | [5] |
| A549 | EGFR/HER2 amplified | - | [4] |
Table 3: Cellular Proliferation Inhibition (IC50) . The IC50 values for the inhibition of cell proliferation in cancer cell lines that overexpress HER2 are in the low micromolar to nanomolar range, demonstrating this compound's potent anti-proliferative effects in a cellular context.
Structural Insights from X-ray Crystallography
The crystal structure of this compound in complex with the EGFR kinase domain reveals the precise molecular interactions that underpin its inhibitory activity.[10] this compound binds to the ATP-binding pocket in a manner similar to other quinazoline-based inhibitors, but it induces a unique, inactive-like conformation of the kinase.[7][10] This conformation is distinct from the active-like structure observed with other EGFR inhibitors.[7] The slow dissociation rate of this compound from both EGFR and HER2 is attributed to this induced conformational change, leading to a prolonged downstream inhibitory effect.[7]
Signaling Pathways
This compound's therapeutic effects are a direct consequence of its ability to block the key signaling pathways downstream of EGFR and HER2. Upon activation, these receptors typically trigger a cascade of phosphorylation events that propagate signals through the MAPK and PI3K/Akt pathways, promoting cell growth, proliferation, and survival.
EGFR/HER2 Signaling and Inhibition by this compound
Caption: EGFR/HER2 signaling pathways and their inhibition by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the binding and activity of this compound against EGFR and HER2.
In Vitro Kinase Assay (IC50 Determination)
This assay measures the ability of this compound to inhibit the phosphorylation of a peptide substrate by the purified intracellular kinase domains of EGFR and HER2.
Protocol Outline:
-
Reagents and Materials:
-
Purified recombinant EGFR and HER2 kinase domains (e.g., from a baculovirus expression system).[8]
-
Peptide substrate (e.g., Biotin-EEEEYFELVAKKK-CONH2).[8]
-
[γ-33P]ATP.[8]
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.5, 2 mM MnCl2, 1 mM DTT).[8]
-
This compound stock solution in DMSO.
-
96-well phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.[8]
-
In a 96-well plate, combine the kinase reaction buffer, peptide substrate, ATP (including [γ-33P]ATP), and the diluted this compound or DMSO control.[8]
-
Initiate the reaction by adding the purified EGFR or HER2 kinase.[8]
-
Incubate the reaction at room temperature (e.g., 23°C) for a defined period (e.g., 10 minutes).[8]
-
Terminate the reaction by adding phosphoric acid.[8]
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-33P]ATP.[8]
-
Add scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.[8]
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow for Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay (WST-1 or Methylene Blue)
This assay assesses the effect of this compound on the growth of cancer cell lines that overexpress EGFR and/or HER2.
Protocol Outline:
-
Reagents and Materials:
-
HER2-overexpressing breast cancer cell lines (e.g., BT-474, SK-BR-3).[6]
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
WST-1 reagent or Methylene Blue staining solution.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO vehicle control.[8]
-
Incubate the cells for a specified period (e.g., 72 hours).[8]
-
Add WST-1 reagent and incubate until color development, or fix and stain with Methylene Blue.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Western Blotting for Receptor Phosphorylation
This technique is used to determine the effect of this compound on the autophosphorylation of EGFR and HER2 in treated cells.
Protocol Outline:
-
Reagents and Materials:
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary antibodies against phospho-EGFR, total EGFR, phospho-HER2, total HER2.
-
Secondary HRP-conjugated antibodies.
-
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting membranes and transfer system.
-
Chemiluminescent substrate.
-
Imaging system.
-
Procedure:
-
Culture cells and treat with this compound at various concentrations for a defined time.[5]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the levels of phosphorylated and total receptors.[4][5]
-
X-ray Crystallography of EGFR-Lapatinib Complex
This method provides high-resolution structural information about the binding of this compound to its target.
Protocol Outline:
-
Protein Expression and Purification:
-
Express the EGFR kinase domain in a suitable system (e.g., baculovirus-infected insect cells).
-
Purify the protein using affinity and size-exclusion chromatography.
-
-
Crystallization:
-
Mix the purified EGFR kinase domain with an excess of this compound.
-
Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Optimize the lead conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement with a known EGFR kinase domain structure as a search model.
-
Refine the atomic model against the experimental data and build the this compound molecule into the electron density map.
-
Validate the final structure.
-
Conclusion
The dual inhibition of EGFR and HER2 by this compound represents a successful strategy in targeted cancer therapy. A thorough understanding of the structural and molecular basis of this interaction, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of next-generation kinase inhibitors and for optimizing their clinical application. This guide provides a comprehensive overview of the key aspects of this compound's engagement with its targets, serving as a valuable resource for the scientific community dedicated to advancing cancer research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor and antiangiogenic effect of the dual EGFR and HER-2 tyrosine kinase inhibitor this compound in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of this compound a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A unique structure for epidermal growth factor receptor bound to GW572016 (this compound): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
The Dual Inhibitor: A Deep Dive into the Preclinical Pharmacokinetics and Pharmacodynamics of Lapatinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Lapatinib, a potent, orally active dual tyrosine kinase inhibitor. By reversibly targeting both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2), this compound has emerged as a critical agent in the therapeutic arsenal against HER2-positive cancers, particularly breast cancer.[1][2][3][4] This document synthesizes key preclinical findings, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing complex biological pathways and workflows to support ongoing research and development efforts in oncology.
Pharmacodynamics: Unraveling the Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the intracellular ATP-binding site of EGFR and HER2 tyrosine kinases.[2][5][6] This inhibition prevents receptor autophosphorylation and activation, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and migration.[1][2][5]
Core Signaling Pathways
The primary signaling pathways inhibited by this compound are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[1][2][5][7] Inhibition of these pathways leads to cell cycle arrest, primarily in the G1 phase, and induction of apoptosis.[1][8] Preclinical studies have demonstrated that this compound's efficacy is most pronounced in cancer cell lines that overexpress HER2.[1]
Below is a diagram illustrating the mechanism of action of this compound on the EGFR/HER2 signaling pathways.
References
- 1. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism, safety and efficacy of three tyrosine kinase inhibitors this compound, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Properties of Lapatinib Ditosylate versus Lapatinib Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib is a potent, orally active, small-molecule dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR, ErbB1) and the human epidermal growth factor receptor 2 (HER2, ErbB2).[1][2] By reversibly binding to the intracellular ATP-binding domain of these receptors, this compound inhibits autophosphorylation and blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.[3][4] This mechanism of action makes it a key therapeutic agent in the treatment of HER2-positive breast cancer and other solid tumors.[1][2]
While the active pharmaceutical ingredient (API) is this compound, it is commercially formulated as this compound ditosylate, the di-p-toluenesulfonate salt, under the trade names Tykerb® and Tyverb®.[5] The selection of a salt form over the free base is a critical decision in drug development, driven by the need to optimize physicochemical and pharmacokinetic properties. This technical guide provides a detailed comparison of this compound free base and this compound ditosylate, focusing on their distinct properties, the experimental protocols used to characterize them, and the rationale for the selection of the ditosylate salt for clinical use.
Physicochemical Properties: A Comparative Analysis
The conversion of a free base to a salt form is primarily intended to improve properties such as solubility, stability, and bioavailability. While this compound is a weak base with inherently low aqueous solubility, the ditosylate salt was chosen for its favorable crystalline properties and its ability to enhance bioavailability, particularly in the fasted state.[6][7]
The table below summarizes the core physicochemical properties of both forms.
| Property | This compound Free Base | This compound Ditosylate (Monohydrate) | Reference(s) |
| Molecular Formula | C₂₉H₂₆ClFN₄O₄S | C₂₉H₂₆ClFN₄O₄S · 2(C₇H₈O₃S) · H₂O | [5],[8],[9] |
| Molecular Weight | 581.06 g/mol | 943.5 g/mol | [5],[9] |
| Appearance | Pale yellow powder / Yellow solid | Yellow solid | [5],[9] |
| Aqueous Solubility | Very poorly soluble (~1-10 µM) | 0.007 mg/mL (at 25°C) | [5],[10],[9] |
| Solubility in 0.1N HCl | Not explicitly reported | 0.001 mg/mL (at 25°C) | [10],[9] |
| Solubility in DMSO | ~20-200 mg/mL | ~185 mg/mL | [5],[8],[11] |
| Solubility in Ethanol | Very poorly soluble | Insoluble | [5],[8] |
| pKa | ~7.2 (basic amine) | ~7.2 (for the this compound moiety) | [12],[10] |
| LogP | 5.4 | Not applicable (salt form) | [10] |
Note: 250 mg of this compound free base is equivalent to 405 mg of this compound ditosylate monohydrate.[9]
The data reveals that while both forms have very low solubility in aqueous media, the ditosylate salt was selected to optimize the overall formulation and pharmacokinetic profile rather than to achieve a dramatic increase in intrinsic solubility.[6] The solubility of this compound is pH-dependent, declining significantly at pH values above 4.[6]
Stability Profile
The stability of an API is paramount for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation and long-term stability studies are conducted to understand how the molecule behaves under various environmental stressors.
| Stability Parameter | This compound Free Base | This compound Ditosylate | Reference(s) |
| General Stability | Stable if stored as directed. | Stable under recommended storage. | [5],[10],[6] |
| Recommended Storage | Long-term at -20°C. | Not more than 25°C. | [5],[6] |
| Light Sensitivity | Not explicitly reported. | Sensitive to light. | [6] |
| Oxidative Stability | Avoid strong oxidizing agents. | Sensitive to oxidation. | [10],[6] |
| Hydrolytic Stability | Not explicitly reported. | Sensitive to hydrolysis. | [6] |
| Formulated Product | Not applicable. | The finished tablet is not light-sensitive when stored in its commercial packaging. | [6] |
This compound ditosylate as a raw material is sensitive to light, oxidation, and hydrolysis.[6] These findings necessitate controlled storage and handling conditions, including protection from light.[6] However, stability studies on the final formulated tablet have demonstrated that the product is stable and not light-sensitive in its commercial packaging, justifying its shelf life.[6]
Pharmacokinetic and Bioavailability Comparison
The ultimate test of a drug form's utility is its in vivo performance. Pharmacokinetic studies reveal how the body absorbs, distributes, metabolizes, and excretes the drug. For orally administered drugs with low solubility like this compound, bioavailability is a critical parameter.
| Pharmacokinetic Parameter | This compound Free Base | This compound Ditosylate | Reference(s) |
| Bioavailability | Variable; 33% lower than the ditosylate salt in the fasted state. | Variable; superior to the free base in the fasted state. No significant difference in the fed state. | [1],[6] |
| Food Effect | Bioavailability significantly increased with food. | Bioavailability significantly increased with food. | [13],[1],[6] |
| Absorption | Incomplete and variable. | Incomplete and variable. | [2] |
| Tmax (Time to Peak) | ~4 hours | ~4 hours | [14] |
| Metabolism | Extensive, primarily by CYP3A4 and CYP3A5. | Extensive, primarily by CYP3A4 and CYP3A5. | [2],[13],[14] |
| Elimination Half-life | ~24 hours (effective, upon repeat dosing). | ~24 hours (effective, upon repeat dosing). | [1],[6] |
A key finding from early clinical studies was that the this compound ditosylate salt provided a significant bioavailability advantage over the free base in the fasted state.[6] While this difference was less pronounced in the fed state, the improved performance under fasting conditions was a crucial factor in its selection for development.[6] Both forms exhibit a substantial positive food effect, where co-administration with food can increase absorption.[7]
Mechanism of Action: The Unifying Factor
Regardless of the initial form administered (free base or ditosylate salt), the pharmacologically active moiety is the this compound molecule. Once dissolved and absorbed, the ditosylate salt dissociates, releasing the this compound free base to engage with its molecular targets. Therefore, the mechanism of action is identical for both.
This compound exerts its anti-tumor effect by inhibiting the tyrosine kinase activity of EGFR and HER2. This prevents receptor phosphorylation, which in turn blocks the activation of downstream signaling cascades responsible for cell growth and survival.
Experimental Protocols
The characterization of different API forms relies on standardized and validated experimental methods. Below are detailed protocols for key experiments relevant to the comparison of this compound free base and its ditosylate salt.
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies and is used to determine the thermodynamic solubility of an API at a specific pH and temperature.[15][16]
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) using compendial reagents.[15]
-
API Addition: Add an excess amount of the API (either this compound free base or ditosylate) to a known volume of each buffer in a sealed, inert container (e.g., a glass flask). The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.
-
Equilibration: Place the flasks in a temperature-controlled shaker or water bath set to 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies are often conducted to determine the time required to achieve equilibrium.[16]
-
Sample Collection & Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Withdraw an aliquot of the supernatant. Immediately separate the dissolved API from the undissolved solid using an appropriate method, such as centrifugation at high speed or filtration through an inert, non-adsorbing filter (e.g., 0.45 µm PVDF).[15]
-
pH Measurement: Measure and record the final pH of the solution.
-
Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in at least triplicate for each pH condition.[15]
API Stability Testing (Forced Degradation)
Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate the specificity of the analytical methods used for stability studies.[17][18]
Methodology:
-
Sample Preparation: Prepare solutions or solid-state samples of the API (this compound ditosylate).
-
Stress Conditions: Expose the samples to a range of accelerated degradation conditions, including:
-
Acid Hydrolysis: 0.1N HCl at an elevated temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: 0.1N NaOH at room or elevated temperature.
-
Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Dry heat (e.g., 105°C) for 24 hours.
-
Photostability: Exposure to a controlled light source as per ICH Q1B guidelines.
-
-
Time Point Sampling: At appropriate time intervals, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact API from all process impurities and degradation products.[18] A photodiode array (PDA) detector is often used to check for peak purity.
-
Identification: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the degradation products.
-
Method Validation: The results are used to demonstrate that the analytical method is "stability-indicating," meaning it can accurately measure the decrease in the API concentration due to degradation.
In Vivo Pharmacokinetic Analysis
This protocol outlines the general steps for determining the pharmacokinetic profile of a drug in human subjects.
Methodology:
-
Study Design: Design a clinical study with a defined patient cohort, dosing regimen (e.g., single dose, specific mg strength), and conditions (e.g., fasted or fed).[19]
-
Drug Administration: Administer the oral dosage form (e.g., this compound ditosylate tablet) to subjects.
-
Blood Sampling: Collect blood samples into appropriate anticoagulant tubes at a series of predefined time points before and after dosing (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[20]
-
Plasma/Serum Processing: Promptly process the blood samples by centrifugation to separate plasma or serum.
-
Sample Storage: Store the plasma/serum samples frozen at -20°C or below until analysis to ensure stability.[19]
-
Bioanalytical Method: Quantify the concentration of this compound in the plasma/serum samples using a validated, sensitive, and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[19][20] This method uses an internal standard to ensure accuracy.
-
Pharmacokinetic Analysis: Use the resulting concentration-time data for each subject to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using noncompartmental analysis software.[20]
Conclusion
The choice between an API's free base and a salt form is a multifaceted decision central to drug development. In the case of this compound, the free base is a highly lipophilic and poorly soluble compound. While the ditosylate salt does not dramatically enhance aqueous solubility, its selection was a strategic decision justified by its superior crystalline properties and, most critically, its improved oral bioavailability in the fasted state compared to the free base.[6] This enhancement ensures more consistent absorption and therapeutic exposure, particularly given the drug's already variable pharmacokinetics.[2] This in-depth comparison underscores that while the fundamental mechanism of action remains unchanged, the physical and pharmacokinetic properties imparted by the salt form are crucial for translating a potent molecule into a viable and effective oral therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Effects of Food on the Relative Bioavailability of this compound in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS 231277-92-2 | Cayman Chemical | Biomol.com [biomol.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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- 15. who.int [who.int]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. qlaboratories.com [qlaboratories.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. A Phase I and Pharmacokinetic Study of Oral this compound Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
Early Preclinical Studies of GW572016 (Lapatinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical studies of GW572016, a small molecule, orally active, dual tyrosine kinase inhibitor later known as Lapatinib. The document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows involved in its initial evaluation as a potent anti-cancer agent.
Core Mechanism of Action
GW572016 (this compound) is a potent, reversible inhibitor of the intracellular tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][2][3][4][5][6][7][8][9] By binding to the ATP-binding site of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[4][5][7][10] Preclinical evidence demonstrates its activity against tumor cells that overexpress these receptors.[3][8]
The inhibition of both EGFR and HER2 is a key characteristic of this compound, as it can block signaling from both homodimers and heterodimers of these receptors, which are implicated in aggressive tumor growth.[10][11] This dual inhibition is thought to provide a more comprehensive blockade of the ErbB signaling network.
In Vitro Studies: Potency and Cellular Effects
This compound demonstrated significant anti-proliferative activity across a range of human cancer cell lines in early preclinical evaluations. Its potency was particularly noted in cell lines overexpressing EGFR or HER2.
Quantitative Data: In Vitro Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against various cancer cell lines as reported in early preclinical studies.
| Cell Line | Cancer Type | HER2 Status | EGFR Status | This compound IC50 (µM) | Reference |
| BT474 | Breast | Overexpressing | Low | ~0.1 | [11] |
| UACC-812 | Breast | Overexpressing | Low | 0.010 | [11] |
| SK-BR-3 | Breast | Overexpressing | Low | Not specified | [12] |
| HN5 | Head and Neck | Not specified | Overexpressing | Not specified | [7] |
| A-431 | Vulva | Not specified | Overexpressing | Not specified | [7] |
| CaLu-3 | Lung | Not specified | Not specified | Not specified | [7] |
| N87 | Gastric | Overexpressing | Not specified | Not specified | [7] |
| MDA-MB-231 | Breast | Low | High | 18.6 | [11] |
| PPTP Panel (Median) | Various Pediatric Cancers | Mostly not overexpressed | Not specified | 6.84 - 7.76 | [13][1] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols: In Vitro Assays
Cell Proliferation Assays:
-
Method: Cancer cell lines were cultured in appropriate media and seeded in multi-well plates.[13][11]
-
Treatment: Cells were exposed to a range of this compound concentrations (e.g., 1.0 nM to 10.0 µM) for a specified duration (e.g., 72 to 96 hours).[13][1]
-
Analysis: Cell viability or proliferation was assessed using methods such as the DIMSCAN semiautomatic fluorescence-based digital image microscopy system or by cell counting after trypsinization.[13][11] The IC50 value, the concentration of drug that inhibits cell growth by 50%, was then calculated.[11]
Western Blot Analysis for Signaling Pathway Inhibition:
-
Method: Cells were treated with this compound for a defined period (e.g., 6 hours).[7]
-
Lysis and Protein Quantification: Cells were lysed, and total protein was quantified.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against total and phosphorylated forms of EGFR, HER2, Akt, and ERK1/2, followed by incubation with secondary antibodies.[10][11]
-
Detection: Protein bands were visualized to assess the inhibition of receptor autophosphorylation and downstream signaling.
In Vivo Studies: Anti-Tumor Efficacy
This compound demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers, particularly those with HER2 or EGFR overexpression.
Quantitative Data: In Vivo Efficacy
The following table summarizes the tumor growth inhibition observed in preclinical animal models.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HN5 | Head and Neck | 30-100 mg/kg, p.o., twice daily for 21 days | Dose-dependent inhibition; complete inhibition at 100 mg/kg | [7] |
| BT474 | Breast | 75 mg/kg, p.o., twice daily for 77 days | Significant inhibition of long-term tumor growth | [11] |
| Pancreatic Cancer Xenografts | Pancreatic | Not specified | 42.3–72.7% reduction in tumor volume | [2] |
| KBv200 (ABCB1-overexpressing) | Not specified | Not specified | Enhanced effect of paclitaxel | [4] |
Experimental Protocols: In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used.[13][1]
-
Tumor Implantation: Human cancer cell lines were implanted subcutaneously.[13]
-
Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. This compound was typically administered orally (p.o.) via gavage.[13][1][11]
-
Dosing Schedule: A common regimen was twice-daily oral administration for a specified number of weeks, sometimes with a 5-days on, 2-days off schedule.[13][1]
-
Tumor Measurement: Tumor volumes were measured regularly to assess the anti-tumor effect.
-
Pharmacokinetic Analysis: Plasma samples were collected at various time points after this compound administration to determine its pharmacokinetic parameters.[13]
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects by inhibiting key signaling pathways downstream of EGFR and HER2. The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which is a major regulator of cell survival and apoptosis.[5][10][14][15]
This compound's Mechanism of Action on EGFR/HER2 Signaling
Caption: this compound inhibits EGFR and HER2 autophosphorylation, blocking downstream signaling.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for assessing in vivo efficacy of this compound in xenograft models.
Conclusion
The early preclinical studies of GW572016 (this compound) established its profile as a potent dual inhibitor of EGFR and HER2 tyrosine kinases. The in vitro data demonstrated significant anti-proliferative activity in cancer cell lines dependent on these receptors, while in vivo studies confirmed its ability to inhibit tumor growth in xenograft models. These foundational studies, which elucidated its mechanism of action and demonstrated its anti-tumor efficacy, provided a strong rationale for its further clinical development as a targeted therapy for cancer.
References
- 1. Initial testing (stage 1) of this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evidence that a combination of this compound plus S‐1 is a promising treatment for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Targeted treatment of advanced and metastaticbreast cancer with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A unique structure for epidermal growth factor receptor bound to GW572016 (this compound): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-tumor activity of GW572016: a dual tyrosine kinase inhibitor blocks EGF activation of EGFR/erbB2 and downstream Erk1/2 and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound | GW572016 | ErbB2 and EGFR inhibitor | TargetMol [targetmol.com]
- 13. Initial Testing (Stage 1) of this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
The Role of Lapatinib in Overcoming Trastuzumab Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trastuzumab has revolutionized the treatment of HER2-positive breast cancer, but the development of resistance remains a significant clinical challenge. This technical guide provides an in-depth analysis of the molecular mechanisms underlying trastuzumab resistance and elucidates the critical role of lapatinib, a dual tyrosine kinase inhibitor, in overcoming this resistance. Through a comprehensive review of preclinical and clinical data, this document details the signaling pathways implicated in resistance, the mechanism of action of this compound, and the synergistic effects observed when combining this compound with trastuzumab. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary knowledge to advance the design of novel therapeutic strategies for HER2-positive breast cancer.
Mechanisms of Trastuzumab Resistance
Resistance to trastuzumab is a multifaceted process involving numerous molecular alterations that ultimately lead to the reactivation of downstream signaling pathways, promoting cell proliferation and survival. Key mechanisms include:
-
Receptor-Level Alterations:
-
Expression of p95HER2: This truncated form of the HER2 receptor lacks the extracellular domain to which trastuzumab binds, but retains a constitutively active intracellular kinase domain.[1] this compound, being an intracellular tyrosine kinase inhibitor, can effectively target p95HER2.
-
HER2/HER3 Heterodimerization: Increased formation of HER2/HER3 heterodimers can lead to potent activation of the PI3K/Akt signaling pathway, a key driver of cell survival and proliferation.
-
Crosstalk with other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of other RTKs, such as the Insulin-like Growth Factor 1 Receptor (IGF-1R), can provide alternative signaling routes that bypass HER2 blockade by trastuzumab.
-
-
Intracellular Signaling Pathway Dysregulation:
-
PI3K/Akt/mTOR Pathway Activation: Constitutive activation of this pathway, often through loss of the tumor suppressor PTEN or activating mutations in the PIK3CA gene, is a major mechanism of trastuzumab resistance.[2][3][4] This allows cancer cells to survive and proliferate despite HER2 inhibition by trastuzumab.
-
MAPK Pathway Activation: The Ras/Raf/MEK/ERK pathway, another critical downstream effector of HER2, can also be aberrantly activated, contributing to resistance.
-
This compound: A Dual Tyrosine Kinase Inhibitor to Counteract Resistance
This compound is an orally active small molecule that reversibly inhibits the tyrosine kinase activity of both HER2 and the Epidermal Growth Factor Receptor (EGFR or HER1). This dual inhibition is central to its ability to overcome trastuzumab resistance.
-
Mechanism of Action: this compound competes with ATP for binding to the intracellular kinase domain of HER2 and EGFR, preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[5]
-
Overcoming p95HER2-Mediated Resistance: By targeting the intracellular kinase domain, this compound can effectively inhibit the signaling from the truncated p95HER2 receptor, a key mechanism of trastuzumab evasion.[1]
-
Inhibition of Downstream Signaling: this compound's potent inhibition of both HER2 and EGFR leads to a more complete blockade of the PI3K/Akt and MAPK pathways compared to trastuzumab alone. Studies have shown that this compound can reduce AKT phosphorylation in trastuzumab-resistant cells.[2][3][4]
Quantitative Data on this compound Efficacy
Preclinical Data: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various HER2-positive breast cancer cell lines, including those with acquired resistance to trastuzumab.
| Cell Line | Trastuzumab Sensitivity | This compound IC50 (µM) | Reference |
| BT474 | Sensitive | 0.036 ± 0.0151 | [6][7] |
| SKBR3 | Sensitive | 0.080 ± 0.0173 | [6][7] |
| HCC1954 | Resistant | 0.4166 ± 0.18 | [6][7] |
| SKBR3-L (this compound Resistant) | N/A | 6.5 ± 0.4 | [8] |
| HCC1954-L (this compound Resistant) | N/A | 2.7 ± 0.1 | [8] |
Preclinical Data: In Vivo Tumor Growth Inhibition
Studies in xenograft models have demonstrated the potent anti-tumor activity of this compound, both as a single agent and in combination with trastuzumab, in trastuzumab-resistant settings.
| Xenograft Model | Treatment | Outcome | Reference |
| BT474 | This compound + Trastuzumab | Complete tumor remission in all mice | [4] |
| MCF7/HER2-18 | This compound + Trastuzumab | Most effective regimen with complete tumor regression in all mice | [3][9] |
| BT-474 | This compound + Trastuzumab | 92-100% complete tumor regression | [3][9] |
Clinical Trial Data
Key clinical trials have established the efficacy of this compound in patients with trastuzumab-resistant HER2-positive breast cancer.
Table 1: Efficacy of this compound in Combination with Trastuzumab in the EGF104900 Trial
| Endpoint | This compound Monotherapy | This compound + Trastuzumab | Hazard Ratio (95% CI) | P-value | Reference |
| Median Progression-Free Survival | 8.1 weeks | 11.1 weeks | 0.74 (0.58 - 0.94) | 0.011 | [7][10][11][12][13] |
| Median Overall Survival | 9.5 months | 14.0 months | 0.74 (0.57 - 0.97) | 0.026 | [7][10][11][12][13] |
| Clinical Benefit Rate | 12.4% | 24.7% | N/A | 0.01 | [11] |
Table 2: Pathological Complete Response (pCR) Rates in the NeoALTTO Trial
| Treatment Arm | pCR Rate (%) | 95% CI | P-value (vs. Trastuzumab alone) | Reference |
| This compound | 24.7 | 18.1 - 32.3 | 0.34 | [9] |
| Trastuzumab | 29.5 | 22.4 - 37.5 | N/A | [9] |
| This compound + Trastuzumab | 51.3 | 43.1 - 59.5 | 0.0001 | [9] |
Experimental Protocols
Generation of Trastuzumab-Resistant Cell Lines
Objective: To establish cell line models of acquired trastuzumab resistance for in vitro studies.
Protocol:
-
Culture HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3) in standard growth medium.
-
Continuously expose the cells to a low concentration of trastuzumab (e.g., 10 µg/mL).[14]
-
Gradually increase the concentration of trastuzumab over several months (e.g., up to 20 µg/mL).[15]
-
Monitor the cells for the emergence of resistant clones that are able to proliferate in the presence of high concentrations of trastuzumab.
-
Isolate and expand the resistant clones for further characterization.
-
Confirm resistance by comparing the growth of resistant and parental cells in the presence of trastuzumab using a cell viability assay (e.g., MTS assay).[16]
Western Blot Analysis of HER2 Signaling Pathways
Objective: To assess the phosphorylation status of key proteins in the HER2 signaling cascade in response to treatment.
Protocol:
-
Seed trastuzumab-resistant and parental cells in culture plates and allow them to adhere.
-
Treat the cells with this compound, trastuzumab, or a combination of both for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6]
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[6]
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of HER2, Akt, and ERK overnight at 4°C.[17][18][19]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[6]
In Vivo Xenograft Model of Trastuzumab Resistance
Objective: To evaluate the in vivo efficacy of this compound in a trastuzumab-resistant tumor model.
Protocol:
-
Subcutaneously inject trastuzumab-resistant HER2-positive breast cancer cells (e.g., BT-474R) into the flank of immunodeficient mice (e.g., nude mice).[3][9]
-
Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).[20]
-
Randomize the mice into treatment groups: vehicle control, this compound, trastuzumab, and this compound + trastuzumab.
-
Administer this compound orally (e.g., 100 mg/kg, daily) and trastuzumab intraperitoneally (e.g., 10 mg/kg, twice weekly).[21]
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).[22][23][24]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis in response to treatment.
Protocol:
-
Treat cells with this compound, trastuzumab, or the combination for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[2]
-
Incubate the cells in the dark for 15 minutes at room temperature.[14]
-
Analyze the stained cells by flow cytometry.[2]
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of treatment on cell proliferation and viability.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[20][25][26]
-
Measure the absorbance at 490 nm using a microplate reader.[20][26]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing the Molecular Mechanisms
Signaling Pathways in Trastuzumab Resistance and this compound Action
Caption: Signaling pathways in trastuzumab resistance and this compound action.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for assessing this compound efficacy.
Logical Relationship of Trastuzumab Resistance Mechanisms
Caption: Logical relationship of trastuzumab resistance mechanisms.
Conclusion
The development of trastuzumab resistance in HER2-positive breast cancer is a complex process driven by multiple molecular mechanisms. This compound, with its dual inhibition of HER2 and EGFR tyrosine kinases, offers a potent strategy to overcome this resistance. By targeting the intracellular kinase domain, this compound effectively inhibits signaling from both full-length and truncated HER2 receptors, leading to the suppression of key downstream pathways like PI3K/Akt and MAPK. The synergistic effect observed when combining this compound with trastuzumab provides a strong rationale for dual HER2 blockade in the clinic. The preclinical and clinical data, along with the detailed experimental protocols presented in this guide, provide a solid foundation for further research and the development of more effective therapeutic strategies for patients with trastuzumab-resistant HER2-positive breast cancer.
References
- 1. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced Dose and Intermittent Treatment with this compound and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Final results of NeoALTTO - Breast International Group [bigagainstbreastcancer.org]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of acquired resistance to this compound may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Randomized study of this compound alone or in combination with trastuzumab in women with ErbB2-positive, trastuzumab-refractory metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overall survival benefit with this compound in combination with trastuzumab for patients with human epidermal growth factor receptor 2-positive metastatic breast cancer: final results from the EGF104900 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 22. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
Lapatinib's Dual Assault on Tumor Cells: A Technical Guide to Its Impact on Apoptosis and Proliferation
For Researchers, Scientists, and Drug Development Professionals
Lapatinib, a potent, orally active dual tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the landscape of cancer treatment, particularly for HER2-positive breast cancer. Its mechanism of action, centered on the inhibition of both Human Epidermal Growth factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR), triggers a cascade of intracellular events that culminate in the suppression of tumor cell proliferation and the induction of programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of this compound's effects on these two critical cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Pro-Survival Signaling
This compound functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2).[1][2][3] This binding prevents the autophosphorylation and activation of these receptors, which are often overexpressed in various cancer types.[3] The blockade of EGFR and HER2 signaling disrupts two major downstream pathways crucial for cell survival and proliferation: the Ras/Raf/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][3] By inhibiting these pathways, this compound effectively leads to a decrease in cellular proliferation and an increase in apoptosis.[1]
Impact on Tumor Cell Proliferation
This compound's anti-proliferative effects have been documented across a range of cancer cell lines. This inhibition is primarily achieved through the induction of cell cycle arrest, preventing tumor cells from progressing through the necessary phases for division.
Quantitative Analysis of Anti-Proliferative Activity
The potency of this compound's anti-proliferative effects is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%.
| Cell Line | Cancer Type | HER2 Status | IC50 of this compound (µM) | Reference |
| SK-BR-3 | Breast Cancer | Positive | 0.05 - 0.80 | [4] |
| ZR-75-30 | Breast Cancer | Positive | 0.05 - 0.80 | [4] |
| BT-474 | Breast Cancer | Positive | 0.05 - 0.80 | [4] |
| MB-361 | Breast Cancer | Positive | 0.05 - 0.80 | [4] |
| MB-453 | Breast Cancer | Positive | 0.05 - 0.80 | [4] |
| HCC1954 | Breast Cancer | Positive | 0.05 - 0.80 | [4] |
| HCC 1937 | Triple-Negative Breast Cancer | Negative | Anti-proliferative effect observed | [5][6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Negative | Anti-proliferative effect observed | [5][6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Negative | Anti-proliferative effect observed | [5][6] |
| NB4 | Acute Promyelocytic Leukemia | N/A | 5 - 20 (inhibition observed) | [7] |
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at different phases, depending on the specific cancer cell type. In HER2-amplified gastric cancer cell lines N87 and OE19, treatment with 1 µmol/L of this compound resulted in an increase in the G0-G1 fraction.[8] Conversely, in the A549 lung cancer cell line, this compound treatment led to a significant increase in the percentage of cells in the G1 phase and a reduction in the S and G2/M phases.[9] In the NB4 acute promyelocytic leukemia cell line, this compound induced cell cycle arrest at the S phase.[7] This variability highlights the context-dependent nature of this compound's effects on cell cycle progression.
Induction of Apoptosis in Tumor Cells
A key component of this compound's anti-tumor activity is its ability to induce apoptosis. This is achieved through the modulation of various pro- and anti-apoptotic proteins.
Quantitative Analysis of Apoptosis Induction
The pro-apoptotic effects of this compound can be quantified by measuring the percentage of apoptotic cells following treatment.
| Cell Line | Cancer Type | This compound Concentration (µM) | Duration of Treatment (h) | Percentage Increase in Apoptotic Cells | Reference |
| Various HER2+ Breast Cancer Cell Lines | Breast Cancer | 1 | 72 | Significant increase observed | [4] |
Molecular Mechanisms of Apoptosis
This compound promotes apoptosis through several interconnected mechanisms:
-
Modulation of Bcl-2 Family Proteins: In NB4 cells, this compound treatment led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[7]
-
Caspase Activation: The induction of apoptosis by this compound involves the activation of the caspase cascade. Studies have shown an increase in the levels of cleaved caspase-3 and cleaved caspase-9, indicating the involvement of the intrinsic apoptotic pathway.[7]
-
PARP Cleavage: A hallmark of apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases. This compound treatment has been shown to increase the levels of cleaved PARP.[7][10]
-
Inhibition of Survivin: this compound can reduce the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[2][10]
-
Involvement of the p38 MAPK Pathway: In some contexts, the pro-apoptotic effects of this compound are mediated through the activation of the p38 MAPK pathway.[7]
Signaling Pathways and Experimental Workflows
The intricate network of signaling pathways affected by this compound and the experimental workflows used to study its effects can be visualized using diagrams.
Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/Akt and MAPK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: Lapatinib In Vitro Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lapatinib is a potent, orally active small-molecule inhibitor of the intracellular tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR, also known as HER1/ERBB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2).[1][2] By blocking these pathways, this compound disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[2][3] This mechanism leads to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.[2] In vitro cell viability assays are fundamental tools for evaluating the cytotoxic and cytostatic effects of compounds like this compound, enabling the determination of key parameters such as the half-maximal inhibitory concentration (IC50). This document provides a detailed protocol for assessing this compound-induced effects on cancer cell viability.
This compound Signaling Pathway and Mechanism of Action
This compound reversibly binds to the intracellular ATP-binding site of EGFR and HER2 kinases, preventing autophosphorylation and subsequent activation of downstream signaling.[3] This inhibition blocks mitogenic signaling cascades, leading to decreased cellular proliferation and increased apoptosis.[3][4]
Caption: this compound inhibits EGFR and HER2 tyrosine kinase activity.
Experimental Protocol: Cell Viability (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of viability.[5] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product, the quantity of which is proportional to the number of living cells.[5]
Experimental Workflow
The workflow involves cell seeding, treatment with this compound, incubation to allow for drug effect, addition of the viability reagent, and finally, measurement of the signal.
Caption: Workflow for the this compound cell viability (MTT) assay.
Materials and Reagents
-
Cell Lines:
-
HER2-overexpressing: BT-474, SK-BR-3
-
Low HER2-expressing/Control: MCF-7, MDA-MB-231
-
-
Reagents:
-
This compound Ditosylate (Selleck Chemicals or equivalent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
MTT Solubilization Solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl)[6]
-
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Laminar flow hood
-
Pipettes and sterile tips
-
Hemocytometer or automated cell counter
-
Step-by-Step Procedure
-
Cell Culture: Maintain selected cancer cell lines in their recommended complete medium in a humidified incubator. Passage cells before they reach confluency to ensure they are in the logarithmic growth phase for the experiment.
-
This compound Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO. Aliquot and store at -20°C or -80°C, protected from light.
-
Cell Seeding: a. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. b. Resuspend the cell pellet and perform a cell count. c. Dilute the cells to the desired seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6][7] d. Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: a. On the day of treatment, prepare serial dilutions of this compound from the stock solution in complete medium. A typical final concentration range might be 0.001 to 10 µM.[8] b. Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions. c. Carefully remove the medium from the cells and add 100 µL of the medium containing the various this compound concentrations (or vehicle control) to the respective wells. Perform each condition in triplicate. d. Include wells with medium only (no cells) to serve as a background control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
MTT Assay: a. Add 10-20 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of approximately 0.5 mg/mL.[6] b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well.[6] e. Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan.[6]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to reduce background noise.[5][6]
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate Percentage Viability:
-
Determine the average absorbance of the vehicle-treated control wells (representing 100% viability).
-
Calculate the percentage viability for each this compound concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) x 100
-
-
Determine IC50 Value:
-
Plot the percentage viability against the logarithm of the this compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in a suitable software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value. The IC50 is the concentration of this compound that reduces cell viability by 50%.
-
Data Presentation
The following table summarizes representative IC50 values for this compound in various breast cancer cell lines, demonstrating its higher potency in HER2-overexpressing cells.
| Cell Line | HER2 Status | EGFR Status | This compound IC50 (µM) | Reference |
| BT-474 | Overexpressing | Expressed | 0.025 - 0.046 | [8][9] |
| SK-BR-3 | Overexpressing | Expressed | 0.079 | [8] |
| MCF-7 | Low / Negative | Expressed | >10 | [9] |
| MDA-MB-468 | Negative | Overexpressing | 3.31 | [10] |
| HN5 | Negative | Overexpressing | 0.12 | [9] |
Note: IC50 values can vary depending on the specific assay conditions, incubation time, and cell line passage number.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT Cell Viability Assay [bio-protocol.org]
- 8. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Analyzing p-EGFR and p-HER2 Inhibition by Lapatinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and differentiation.[1] Overexpression or dysregulation of EGFR and HER2 is a hallmark of various cancers, particularly breast and lung cancer, making them key targets for therapeutic intervention.[2][3] Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the intracellular ATP-binding sites of both EGFR and HER2.[1][4] This binding prevents receptor autophosphorylation and subsequently blocks downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Western blotting is a fundamental technique used to assess the efficacy of inhibitors like this compound by detecting changes in the phosphorylation status of their target proteins.[5][6] This application note provides a detailed protocol for treating cancer cell lines with this compound and subsequently performing a Western blot to quantify the levels of phosphorylated EGFR (p-EGFR) and phosphorylated HER2 (p-HER2).
EGFR and HER2 Signaling and this compound Inhibition
This compound reversibly binds to the intracellular tyrosine kinase domain of EGFR and HER2, preventing ATP binding and inhibiting autophosphorylation. This action blocks the activation of downstream pathways critical for tumor cell growth and survival.[1][7]
Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound.
Expected Quantitative Results
Treatment of HER2-overexpressing cancer cell lines, such as SK-BR-3 or BT-474, with this compound is expected to show a dose-dependent decrease in the phosphorylation of both EGFR and HER2. The total protein levels of EGFR and HER2 should remain relatively unchanged over a short treatment course (e.g., 24 hours).
| Cell Line | Treatment (24h) | p-EGFR (Y1173) Level (Relative to Control) | p-HER2 (Y1248) Level (Relative to Control) | Total EGFR (Relative to Control) | Total HER2 (Relative to Control) |
| SK-BR-3 | Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (0.1 µM) | ~0.65 | ~0.50 | ~1.00 | ~1.00 | |
| This compound (1.0 µM) | ~0.20 | ~0.15 | ~1.00 | ~1.00 | |
| BT-474 | Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (0.1 µM) | ~0.70 | ~0.45 | ~1.00 | ~1.00 | |
| This compound (1.0 µM) | ~0.25 | ~0.10 | ~1.00 | ~1.00 |
Note: Data presented are representative examples based on published literature.[8] Actual results may vary depending on experimental conditions.
Detailed Experimental Protocol
This protocol outlines the steps for cell treatment, protein extraction, and Western blot analysis to determine the effect of this compound on EGFR and HER2 phosphorylation.
Caption: Experimental workflow for Western blot analysis post-Lapatinib treatment.
Materials and Reagents
-
Cell Lines: HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3, BT-474).
-
Culture Media: Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 10 mM in DMSO), stored at -20°C.
-
Lysis Buffer: Modified RIPA buffer is recommended for preserving phosphorylation.[9]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE Reagents: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Glycerol.
-
Transfer Buffer: Tris-Glycine buffer with 20% Methanol.
-
Membranes: PVDF or Nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its casein content is a phosphoprotein and can cause high background.[11]
-
Primary Antibodies (example dilutions):
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG (1:2000)
-
HRP-conjugated Goat anti-Mouse IgG (1:2000)
-
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Cell Culture and this compound Treatment
-
Plate HER2-overexpressing cells (e.g., BT-474, SK-BR-3) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours, if necessary, to reduce basal receptor phosphorylation.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1.0 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[4][8] Ensure the final DMSO concentration is consistent across all wells and is typically ≤ 0.1%.
Cell Lysis for Phosphoprotein Extraction
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold Lysis Buffer (with freshly added inhibitors) to each well.[10][11]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer’s instructions.
-
Based on the concentrations, normalize all samples by diluting them with lysis buffer to the same final concentration (e.g., 1-2 µg/µL).
SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into a 7.5% or 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 90 minutes or using a semi-dry transfer apparatus.
Immunoblotting
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-HER2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol and incubate it with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To probe for other proteins, the membrane can be stripped and re-probed. First, probe for phosphorylated proteins, then strip and probe for total protein and the loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphoprotein bands to the corresponding total protein bands, and then to the loading control (e.g., β-actin) to correct for any loading variations.
References
- 1. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 2. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. Phospho-HER2/ErbB2 (Tyr1248) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. biocompare.com [biocompare.com]
- 14. EGFR-directed antibodies promote HER2 ADC internalization and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Her2 / ErbB2 antibody (GTX100509) | GeneTex [genetex.com]
Application Notes and Protocols for Immunohistochemical Analysis of Biomarkers in Lapatinib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the assessment of key biomarkers in tumor tissues treated with Lapatinib. This compound is a dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).[1] Monitoring biomarker expression and phosphorylation status via IHC can provide valuable insights into drug efficacy, mechanisms of action, and potential resistance pathways.
Principle of this compound Action and Rationale for IHC-Based Biomarker Analysis
This compound functions by reversibly binding to the intracellular ATP-binding site of HER2 and EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.[1] This blockade disrupts key pathways involved in cell proliferation and survival, primarily the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[2][3]
IHC allows for the semi-quantitative and spatial assessment of protein expression and post-translational modifications within the tumor microenvironment. This technique is invaluable for:
-
Assessing Target Engagement: Evaluating the phosphorylation status of HER2 and EGFR to confirm this compound's inhibitory effect.
-
Monitoring Proliferation and Apoptosis: Quantifying markers of cell proliferation (Ki67) and apoptosis (cleaved caspase-3) to determine the cellular response to treatment.
-
Identifying Predictive and Prognostic Biomarkers: Analyzing the expression of downstream signaling molecules (e.g., p-p70S6K, cyclin E, p-MAPK, p-AMPK) that may correlate with clinical outcomes.[2][4]
-
Investigating Resistance Mechanisms: Examining changes in biomarker expression that may indicate the activation of alternative signaling pathways.
Key Biomarkers for IHC Analysis in this compound-Treated Tumors
The following table summarizes the key biomarkers and their significance in the context of this compound treatment.
| Biomarker | Cellular Localization | Rationale for Analysis | Expected Change with Effective this compound Treatment |
| HER2 | Cell Membrane | Primary target of this compound. High expression is a prerequisite for treatment. | No change in total protein expression. |
| p-HER2 (Phospho-HER2) | Cell Membrane | Indicates active HER2 signaling. | Decrease in phosphorylation. |
| EGFR | Cell Membrane | Co-target of this compound. | No change in total protein expression. |
| p-EGFR (Phospho-EGFR) | Cell Membrane | Indicates active EGFR signaling. | Decrease in phosphorylation. |
| Ki67 | Nucleus | Marker of cell proliferation. | Decrease in the percentage of positive cells. |
| Cleaved Caspase-3 | Cytoplasm, Nucleus | Marker of apoptosis (programmed cell death). | Increase in the number of positive cells. |
| p-p70S6K | Cytoplasm, Nucleus | Downstream effector of the PI3K/Akt/mTOR pathway. | Expression levels may correlate with progression-free survival.[2] |
| Cyclin E | Nucleus | Cell cycle regulator. | Expression levels may correlate with progression-free and overall survival.[2] |
| p-MAPK | Cytoplasm, Nucleus | Key component of the Ras/Raf/MAPK signaling pathway. | Expression levels may correlate with overall survival.[2] |
| p-AMPK | Cytoplasm, Nucleus | Cellular energy sensor that can influence mTOR signaling. | Expression levels may impact treatment response.[2] |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the association between biomarker expression, as determined by IHC, and clinical outcomes in patients treated with this compound. The H-score is a semi-quantitative scoring method that considers both the intensity of staining and the percentage of positive cells, with a range of 0-300.
Table 1: Association of Biomarker Expression with Progression-Free Survival (PFS) in HER2-Positive Advanced Breast Cancer Patients Treated with this compound and Capecitabine [2][4]
| Biomarker | H-Score Cut-off for Analysis | Association with PFS | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| p-p70S6K | ≥ 10 | Longer PFS | 0.45 | 0.25–0.81 | 0.009 |
| Cyclin E | ≥ 200 | Shorter PFS | 1.83 | 1.06–3.14 | 0.029 |
| Ki-67 | ≥ 40% | Shorter PFS | 0.41 (for <40%) | 0.23–0.74 | 0.003 |
Table 2: Association of Biomarker Expression with Overall Survival (OS) in HER2-Positive Advanced Breast Cancer Patients Treated with this compound and Capecitabine [2][4]
| Biomarker | H-Score Cut-off for Analysis | Association with OS | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| p-MAPK | ≥ 50 | Shorter OS | 1.61 | 1.13–2.29 | 0.009 |
| Cyclin E | ≥ 250 | Shorter OS | 2.99 | 1.29–6.94 | 0.011 |
Table 3: Impact of this compound Treatment on Biomarker Phosphorylation in Tumor Tissues [5]
| Biomarker | Change with this compound Treatment |
| p-HER2 | Decreased phosphorylation observed with increasing tumor concentrations of this compound. |
| p-EGFR | Decreased phosphorylation observed with increasing tumor concentrations of this compound. |
Experimental Protocols
A generalized IHC protocol for formalin-fixed, paraffin-embedded (FFPE) tissues is provided below. Specific antibody dilutions and antigen retrieval methods should be optimized for each biomarker.
General Immunohistochemistry Protocol for FFPE Tissues
1. Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 washes for 5 minutes each.
-
Rehydrate through a graded series of ethanol:
-
100% Ethanol: 2 washes for 3 minutes each.
-
95% Ethanol: 1 wash for 3 minutes.
-
70% Ethanol: 1 wash for 3 minutes.
-
-
Rinse in distilled water.
2. Antigen Retrieval:
-
This step is crucial for unmasking epitopes. The optimal method depends on the specific antibody.
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 8.0).
-
Heat to 95-100°C for 20-30 minutes using a water bath, steamer, or pressure cooker.
-
Allow slides to cool in the retrieval solution for 20 minutes at room temperature.
-
Rinse with wash buffer (e.g., TBS or PBS with 0.05% Tween-20).
-
3. Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
4. Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent (e.g., wash buffer with 1% BSA).
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
6. Detection System:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate, or with an HRP-polymer-based detection system, according to the manufacturer's instructions.
-
Rinse with wash buffer.
7. Chromogen Application:
-
Incubate slides with a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), until the desired staining intensity is reached.
-
Rinse with distilled water.
8. Counterstaining:
-
Counterstain with Hematoxylin to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing reagent.
9. Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium and a coverslip.
Specific Recommendations for Key Biomarkers
| Biomarker | Primary Antibody Example (Clone) | Recommended Antigen Retrieval |
| HER2 | 4B5 | HIER with EDTA-based buffer, pH 8.0 |
| EGFR | DAK-H1-WT | HIER with citrate buffer, pH 6.0 |
| Ki67 | MIB-1 | HIER with citrate buffer, pH 6.0 |
| Cleaved Caspase-3 | Asp175 | HIER with citrate buffer, pH 6.0 |
| p-p70S6K | (pan) | HIER with citrate buffer, pH 6.0 |
| Cyclin E | HE12 | HIER with citrate buffer, pH 6.0 |
| p-MAPK (Erk1/2) | (Thr202/Tyr204) | HIER with citrate buffer, pH 6.0 |
| p-AMPKα | (Thr172) | HIER with citrate buffer, pH 6.0 |
Note: The clones mentioned are examples, and other validated antibodies can be used. Always refer to the antibody datasheet for specific recommendations.
Data Analysis and Interpretation
IHC results should be evaluated by a trained pathologist. Semi-quantitative analysis can be performed using the H-score method.
H-Score Calculation:
The H-score is calculated as follows: H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
The resulting score ranges from 0 to 300. The percentage of positive cells for markers like Ki67 should also be recorded.
Visualizations
Caption: this compound inhibits HER2 and EGFR, blocking downstream PI3K/Akt and MAPK pathways.
Caption: Standard workflow for immunohistochemical analysis of FFPE tumor tissues.
References
- 1. Immunohistochemical staining of cleaved caspase-3 [bio-protocol.org]
- 2. Immunohistochemical prediction of this compound efficacy in advanced HER2-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical (IHC) prediction of this compound efficacy in HER2-positive advanced breast cancer patients. - ASCO [asco.org]
- 5. This compound Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Lapatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib is a potent, orally active small-molecule inhibitor of the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidemial Growth Factor Receptor 2 (HER2/neu or ErbB2).[1][2][3] By targeting these receptors, this compound effectively blocks downstream signaling pathways, such as the Ras/Raf/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][2][4] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that overexpress EGFR or HER2.[2][4]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[5] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing a quantitative measure of drug-induced cell cycle arrest. This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest in cancer cells using flow cytometry.
This compound's Mechanism of Action and Signaling Pathway
This compound exerts its anti-proliferative effects by binding to the intracellular ATP-binding site of EGFR and HER2, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[3][4] This disruption of the MAPK and PI3K/Akt pathways ultimately leads to an upregulation of cyclin-dependent kinase inhibitors, such as p27Kip1, which in turn induces G1 cell cycle arrest.[6]
Experimental Workflow for Cell Cycle Analysis
The overall workflow for analyzing this compound-induced cell cycle arrest involves several key steps, from initial cell culture and drug treatment to the final analysis of flow cytometry data.
Detailed Experimental Protocols
Materials
-
HER2-overexpressing cancer cell line (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound ditosylate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol
1. Cell Culture and this compound Treatment:
-
Culture HER2-positive cancer cells in complete medium to approximately 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO alone).
-
Treat the cells with this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[6]
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[5]
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%.[5][7] This step is crucial for proper fixation and permeabilization.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[5][8]
3. Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[5]
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.[5]
-
Resuspend the cell pellet in the PI staining solution.[7] The RNase A is included to degrade RNA and ensure that PI only stains DNA.[5]
-
Incubate the cells at room temperature for 15-30 minutes in the dark.[7]
4. Flow Cytometry Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to improve the quality of the data.[5]
-
Collect data for at least 10,000 events per sample.[9]
-
Gate on single cells to exclude doublets and aggregates.[10]
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different this compound concentrations and treatment times on the cell cycle distribution.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| This compound (0.1 µM) | 60.8 ± 3.1 | 25.4 ± 2.0 | 13.8 ± 1.5 |
| This compound (1 µM) | 75.3 ± 4.2 | 15.6 ± 1.5 | 9.1 ± 1.0 |
| This compound (10 µM) | 82.1 ± 3.8 | 8.9 ± 1.1 | 9.0 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results
The expected outcome of this compound treatment in HER2-overexpressing cancer cells is a dose- and time-dependent increase in the percentage of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S and G2/M phases.[6][11] This accumulation of cells in the G0/G1 phase is indicative of G1 cell cycle arrest. The data presented in the table above illustrates a typical result, where increasing concentrations of this compound lead to a significant increase in the G0/G1 population. This quantitative analysis provides strong evidence for the cytostatic effect of this compound and is a critical component in the preclinical evaluation of its anti-cancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. This compound induces p27Kip1-dependent G₁ arrest through both transcriptional and post-translational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.7. Cell Cycle Arrest Analysis by Flow Cytometry [bio-protocol.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Drug Synergy Assays with Lapatinib and other TKIs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor (TKI) that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[1] By inhibiting these pathways, this compound can arrest the growth of cancer cells that overexpress these receptors. However, the development of resistance to this compound monotherapy is a significant clinical challenge.[2][3] A promising strategy to overcome resistance and enhance therapeutic efficacy is the use of this compound in combination with other TKIs or chemotherapeutic agents. This document provides detailed application notes and protocols for conducting in vitro drug synergy assays to identify and quantify the synergistic effects of this compound in combination with other TKIs.
Rationale for Combination Therapy
The primary rationale for combining this compound with other TKIs is to target multiple oncogenic signaling pathways simultaneously or to inhibit compensatory pathways that are activated upon HER2 inhibition.[2][3] Resistance to this compound can emerge through various mechanisms, including the activation of alternative receptor tyrosine kinases like MET or through downstream signaling molecules such as PI3K/AKT.[2][3][4][5] By co-administering a second TKI that inhibits these escape pathways, it is possible to achieve a synergistic anti-cancer effect, leading to enhanced tumor cell killing and delayed onset of resistance.
Data Presentation: Quantitative Summary of this compound Synergy
The following tables summarize the synergistic effects of this compound in combination with other TKIs and chemotherapy agents in various cancer cell lines. The synergy is quantitatively assessed using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7][8]
Table 1: Synergy of this compound with other Tyrosine Kinase Inhibitors
| Combination | Cell Line | Cancer Type | IC50 (this compound alone) | IC50 (Partner TKI alone) | Combination Index (CI) | Reference |
| This compound + Foretinib (MET inhibitor) | MDA-MB-231 | Triple-Negative Breast Cancer | ~1 µM | Not specified | < 1 (Synergistic) | [4][9][10][11][12] |
| This compound + Foretinib (MET inhibitor) | BT549 | Triple-Negative Breast Cancer | Not specified | Not specified | < 1 (Synergistic) | [4][9][10][11][12] |
| This compound + PI3K inhibitor (BYL719) | UACC893 LapR | HER2+ Breast Cancer (this compound Resistant) | >10 µM | Not specified | < 1 (Synergistic) | [3] |
| This compound + PI3K inhibitor (GDC0941) | Neu-driven HER2+ cells | HER2+ Breast Cancer | Not specified | Not specified | Synergistic | [13] |
| This compound + Src inhibitor (Saracatinib) | Neu-driven HER2+ cells | HER2+ Breast Cancer | Not specified | Not specified | Synergistic | [13] |
| This compound + AKT inhibitor | PIK3CA-mutant HER2+ cell lines | HER2+ Breast Cancer | Not specified | Not specified | Strong Synergy | [14] |
| This compound + Dasatinib | TNBC cell lines | Triple-Negative Breast Cancer | Not specified | Not specified | Synergistic (CI < 1) | [15] |
Table 2: Synergy of this compound with Chemotherapy Agents
| Combination | Cell Line | Cancer Type | IC50 (this compound alone) | IC50 (Partner Agent alone) | Combination Index (CI) | Reference |
| This compound + SN-38 | Susa S/R, H1975, H358, MDA-MB-231 | Testicular, Lung, Breast | Not specified | Not specified | < 0.75 (Synergistic) | [16][17] |
| This compound + SN-38 | LoVo | Colon Cancer | ~11.7 µM | ~256 nM | Synergistic | [18] |
| This compound + Topotecan | H358 | Lung Cancer | Not specified | Not specified | < 0.37 (Synergistic) | [1] |
| This compound + Paclitaxel | MCF7 | Breast Cancer | Not specified | Not specified | < 0.46 (Synergistic) | [1] |
| This compound + 5-FU/CDHP | MiaPaca-2, PANC-1, Capan-1, Capan-2 | Pancreatic Cancer | Not specified | Not specified | Synergistic | [19] |
Experimental Protocols
This section provides a generalized protocol for assessing the in vitro synergy of this compound and a partner TKI.
Cell Culture and Maintenance
-
Cell Lines: Select appropriate cancer cell lines based on the research question (e.g., HER2-overexpressing, this compound-resistant, or specific cancer types). Examples include BT474, SKBR3, HCC1954 (HER2+ breast cancer), MDA-MB-231, and BT549 (Triple-Negative Breast Cancer).
-
Culture Medium: Use the recommended culture medium and supplements for each cell line (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Drug Preparation
-
Stock Solutions: Prepare high-concentration stock solutions of this compound and the partner TKI in a suitable solvent, typically dimethyl sulfoxide (DMSO). Store stock solutions at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, prepare fresh serial dilutions of each drug in the complete cell culture medium. The final DMSO concentration in the culture wells should be kept constant and at a non-toxic level (e.g., < 0.1%).
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is based on a standard 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 - 10,000 cells per well) in 100 µL of culture medium.[20]
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a dose-response matrix for both single agents and their combination. A constant-ratio combination design is often recommended for synergy analysis.[8]
-
For single-agent dose-response, add 100 µL of medium containing serial dilutions of this compound or the partner TKI to the respective wells.
-
For combination treatment, add 100 µL of medium containing the pre-mixed combination of this compound and the partner TKI at a constant ratio of their IC50s or other relevant concentrations.
-
Include control wells with vehicle (DMSO) only.
-
Incubate the plates for a specified duration, typically 72 hours.[14][19]
-
-
Viability Measurement (MTT Assay Example):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curves for each drug alone and in combination.
-
Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each drug.
-
Synergy Analysis: Chou-Talalay Method
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[6][21]
-
Calculation of Combination Index (CI): The CI is calculated using the following equation for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.
-
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software: Software such as CompuSyn or CalcuSyn can be used to automate the calculation of CI values and generate isobolograms.[22]
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways targeted by this compound and potential synergistic partner TKIs.
Experimental Workflow
Caption: General workflow for an in vitro drug synergy assay.
Logical Relationship of Synergy Calculation
Caption: Logical flow for calculating the Combination Index (CI).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Direct inhibition of PI3K in combination with dual HER2 inhibitors is required for optimal antitumor activity in HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination of EGFR Inhibitor this compound and MET Inhibitor Foretinib Inhibits Migration of Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Hyperactivation Results in this compound Resistance that is Reversed by the mTOR/PI3K Inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Combination of EGFR Inhibitor this compound and MET Inhibitor Foretinib Inhibits Migration of Triple Negative Breast Cancer… [ouci.dntb.gov.ua]
- 10. [PDF] Combination of EGFR Inhibitor this compound and MET Inhibitor Foretinib Inhibits Migration of Triple Negative Breast Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 11. Combination of EGFR Inhibitor this compound and MET Inhibitor Foretinib Inhibits Migration of Triple Negative Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of EGFR Inhibitor this compound and MET Inhibitor Foretinib Inhibits Migration of Triple Negative Breast Cancer Cell Lines. | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A synergistic interaction between this compound and chemotherapy agents in a panel of cell lines is due to the inhibition of the efflux pump BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The dual EGFR/HER-2 tyrosine kinase inhibitor this compound sensitizes colon and gastric cancer cells to the irinotecan active metabolite SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo evidence that a combination of this compound plus S‐1 is a promising treatment for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays [bio-protocol.org]
- 21. austinpublishinggroup.com [austinpublishinggroup.com]
- 22. Calculation of the Combination Index (CI) [bio-protocol.org]
Troubleshooting & Optimization
Lapatinib solubility issues and preparation of stock solutions
Technical Support Center: Lapatinib
This guide provides technical support for researchers working with this compound, focusing on common solubility challenges and best practices for the preparation and use of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a highly lipophilic compound with extremely low water solubility, which is a critical factor to consider during experimental design.[1][2][3] Its properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₉H₂₆ClFN₄O₄S | [4] |
| Molecular Weight | 581.1 g/mol | [4][5] |
| Appearance | Crystalline solid | [4] |
| Water Solubility | 0.007 mg/mL (at 25°C) | [5] |
| logP | 5.4 | [5] |
| pKa | pKa1 = 3.80 (amine); pKa2 = 7.20 (amine) |[5] |
Q2: What is the best solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[4][6][7] It is also soluble in dimethylformamide (DMF).[4] this compound is insoluble in water and ethanol.[6][7]
Q3: What is the maximum soluble concentration of this compound in different solvents?
The solubility of this compound varies significantly between organic solvents and aqueous solutions. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute this stock solution.[4]
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | ~20 - 186 mg/mL | ~34.4 - 200 mM | Solubility can be affected by DMSO quality. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4][6][7] |
| Dimethylformamide (DMF) | ~20 mg/mL | ~34.4 mM | --- |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | ~0.57 mM | Prepared by diluting a DMSO stock. Aqueous solutions are not stable and should be used the same day.[4] |
| Ethanol | Insoluble | Insoluble | --- |
| Water | Insoluble | Insoluble | Practically insoluble (0.007 mg/mL).[5][6][7] |
Q4: How should I store this compound stock solutions?
This compound powder is stable for at least four years when stored at -20°C.[4] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month.[6][7]
Q5: Why does this compound precipitate when I add it to my cell culture medium?
This is a common issue caused by this compound's extremely low aqueous solubility.[1][2] When a high-concentration DMSO stock is diluted into an aqueous medium, the this compound concentration may exceed its solubility limit in the final solution, causing it to precipitate. The final concentration of DMSO is also a critical factor in maintaining solubility.
Experimental Protocol: Preparing a this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a 20 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 581.1 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Preparation: Work in a chemical fume hood. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh 11.62 mg of this compound (Calculation: 20 mmol/L * 1 L/1000 mL * 581.1 g/mol * 1000 mg/g * 1 mL = 11.62 mg).
-
Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution but should be done cautiously.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term use (up to one year) or -20°C for short-term use (up to one month).[6][7]
Caption: Step-by-step workflow for preparing a this compound stock solution.
Troubleshooting Guide
Problem: My this compound powder is not dissolving completely in DMSO.
-
Possible Cause 1: Poor Solvent Quality. The DMSO may have absorbed moisture from the air, which significantly reduces its ability to dissolve hydrophobic compounds.
-
Possible Cause 2: Concentration Too High. You may be attempting to create a solution that is above the solubility limit.
-
Solution: Re-check your calculations and ensure you are not exceeding the known solubility limits (see Table 2). Add a small, precise amount of additional DMSO to decrease the concentration.
-
Problem: My this compound stock solution, which was previously clear, is now cloudy or contains crystals.
-
Possible Cause 1: Freeze-Thaw Cycles. Repeatedly freezing and thawing the stock solution can cause the compound to precipitate out.
-
Possible Cause 2: Temperature Fluctuation. Storing the solution at a temperature warmer than recommended can affect stability.
-
Solution: Gently warm the vial to 37°C and vortex to see if the precipitate redissolves. If it does, immediately aliquot and store properly at -80°C.
-
Problem: this compound precipitates in my cell culture media after I add my DMSO stock.
-
Possible Cause 1: Exceeded Aqueous Solubility. The final concentration of this compound in your media is too high for the aqueous environment, even with a small amount of DMSO present.
-
Solution 1: Perform a serial dilution. Instead of adding a highly concentrated stock directly to the full volume of media, first dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.
-
Solution 2: Increase the final DMSO concentration slightly, but be mindful of its potential toxicity to your cells (typically <0.5% v/v).
-
-
Possible Cause 2: Insufficient Mixing. Adding the DMSO stock without immediate and vigorous mixing can create localized high concentrations that precipitate before the compound can disperse.
-
Solution: Add the this compound stock dropwise into the media while gently vortexing or swirling the plate/flask to ensure rapid and even distribution.
-
Caption: A flowchart for troubleshooting common this compound precipitation issues.
Biological Context: this compound's Mechanism of Action
This compound is a potent and reversible dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[8][9] It binds to the intracellular ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation.[10][11] This action blocks critical downstream signaling pathways, primarily the PI3K/AKT (survival) and RAS/RAF/MEK/ERK (proliferation) pathways, leading to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.[8][9][10]
Caption: this compound inhibits EGFR and HER2, blocking PI3K/AKT and MAPK pathways.
References
- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 9. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Overcoming Lapatinib Resistance in Breast Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Lapatinib resistance in breast cancer cell line experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound-resistant breast cancer cell lines.
| Issue | Possible Cause | Suggested Solution |
| No significant difference in cell viability between parental and supposed "resistant" cell lines after this compound treatment. | Incomplete development of resistance. | Continue to culture cells in the presence of gradually increasing concentrations of this compound for a longer duration (e.g., 6 months or more). Regularly verify the IC50 value using a cell viability assay like the MTT assay.[1][2] |
| Cell line contamination or misidentification. | Perform cell line authentication (e.g., STR profiling) and test for mycoplasma contamination. | |
| Resistant cells show unexpected sensitivity to this compound. | Loss of resistant phenotype. | Culture resistant cells continuously in the presence of a maintenance dose of this compound to ensure the stability of the resistant phenotype.[2] |
| Experimental error in drug concentration or cell seeding density. | Verify the concentration of the this compound stock solution. Ensure accurate and consistent cell seeding density across all wells and experiments. | |
| Western blot shows no change in p-HER2 levels in resistant cells upon this compound treatment, but downstream signaling (p-AKT, p-ERK) remains active. | Activation of bypass signaling pathways. | Investigate the activation status of alternative receptor tyrosine kinases (RTKs) such as c-Met, IGF-1R, or AXL. Consider co-treatment with inhibitors targeting these activated pathways. |
| Mutations in downstream signaling components (e.g., PIK3CA). | Sequence key downstream signaling molecules like PIK3CA to check for activating mutations that render them independent of upstream HER2 signaling.[3] | |
| Apoptosis assays (e.g., Annexin V/PI staining) show no increase in cell death in resistant cells treated with this compound. | Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins. | Examine the expression levels of Bcl-2 family proteins such as Mcl-1 (often upregulated) and Bax (often downregulated) in resistant cells.[4] Consider using BH3 mimetics (e.g., Obatoclax) to target anti-apoptotic proteins.[4] |
| Impaired extrinsic apoptosis pathway. | Investigate the expression of components of the extrinsic pathway, such as TRAIL receptors and c-FLIP. Some this compound-resistant cells may become sensitized to TRAIL-induced apoptosis.[4] | |
| Cell cycle analysis shows no G1 arrest in resistant cells upon this compound treatment. | Dysregulation of cell cycle machinery. | Analyze the expression and activity of key cell cycle proteins, particularly Cyclin D1, CDK4, and CDK6, which can be upregulated in resistant cells. Evaluate the efficacy of combining this compound with CDK4/6 inhibitors like Palbociclib.[5][6] |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| SKBR3 | ~0.08 - 0.1 | ~6.5 | ~65-81 | [1][5][7] |
| BT-474 | ~0.036 | ~3.0 - 27.0 | ~83 - 750 | [2][7] |
| HCC1954 | ~0.416 | ~2.7 | ~6.5 | [1][7] |
| OE19 | 0.17 | 0.56 - 0.61 | ~3.3 - 3.6 | [8] |
Table 2: Changes in Protein Expression/Activity in this compound-Resistant Cells
| Protein | Change in Resistant Cells | Cell Line Model | Implication | Reference |
| Mcl-1 | Upregulated (1.82-fold) | SKBR3-L | Inhibition of apoptosis | [1] |
| Bax | Downregulated (3.17-fold) | SKBR3-L | Inhibition of apoptosis | [1] |
| p-AKT | Decreased | SKBR3-L | Altered signaling, potential sensitivity to other agents | [1] |
| FOXO3a | Increased mRNA (1.4-fold) | SKBR3-L | Regulation of apoptosis and cell cycle | [1] |
| c-FLIP | Decreased | SKBR3-L | Sensitization to TRAIL-induced apoptosis | [4] |
| Cyclin D1 | Upregulated | LR (this compound-Resistant) cells | Cell cycle progression | [5] |
| CDK4/6 | Upregulated | LR (this compound-Resistant) cells | Cell cycle progression | [5] |
| p16 (CDKN2A) | Downregulated | LR (this compound-Resistant) cells | Loss of cell cycle inhibition | [5] |
| AXL | Overexpressed | This compound-resistant BT474 clones | Bypass signaling activation | [9] |
| c-Met | Activated | Not specified | Bypass signaling activation | [10] |
| IGF-1R | Activated | Not specified | Bypass signaling activation | [10] |
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a common method for developing acquired resistance to this compound in breast cancer cell lines.
-
Cell Culture Initiation: Begin by culturing the parental breast cancer cell line (e.g., SKBR3, BT-474) in its recommended standard growth medium.
-
Initial this compound Exposure: Once the cells are stably growing, introduce this compound at a low concentration, typically around the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium over a period of several months. A common strategy is to increase the dose by 1.5 to 2-fold once the cells have adapted to the current concentration and resumed a stable growth rate.[2]
-
Monitoring and Maintenance: Throughout the selection process, regularly monitor the cells for morphological changes and assess the IC50 of the cell population to track the development of resistance.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the IC50 of the parental cells.[11]
-
Resistant Cell Line Maintenance: Once established, continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the concentration they were last selected in) to retain the resistant phenotype.[2]
MTT Cell Viability Assay
This protocol outlines the steps for determining cell viability and the IC50 of this compound.
-
Cell Seeding: Seed the breast cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol details the analysis of protein expression and phosphorylation in key signaling pathways.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-HER2, total HER2, p-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
FACS Analysis for Apoptosis (Annexin V/PI Staining)
This protocol describes the quantification of apoptotic cells using flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways in this compound-sensitive vs. resistant HER2+ breast cancer cells.
Caption: General experimental workflow for studying and overcoming this compound resistance.
Frequently Asked Questions (FAQs)
Q1: How do I know if my cell line has developed acquired resistance to this compound?
A1: The primary indicator of acquired resistance is a significant increase in the IC50 value of this compound compared to the parental cell line, typically 10-fold or higher. This should be confirmed through a cell viability assay like the MTT or CellTiter-Glo assay. Additionally, resistant cells will continue to proliferate in concentrations of this compound that would induce growth arrest or apoptosis in the parental cells.[11]
Q2: My this compound-resistant cells are growing much slower than the parental cells, even in the absence of the drug. Is this normal?
A2: Yes, it is not uncommon for drug-resistant cell lines to exhibit a slower growth rate compared to their parental counterparts. The acquisition of resistance can come with a fitness cost. However, it is important to maintain a maintenance dose of this compound in the culture medium for the resistant cells to prevent the loss of the resistant phenotype.
Q3: What are the most common signaling pathways that are reactivated in this compound-resistant cells?
A3: The most frequently observed reactivated pathways are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.[7][14] This can be due to the activation of alternative receptor tyrosine kinases (e.g., c-Met, AXL, IGF-1R) that bypass the HER2 blockade, or due to activating mutations in downstream components like PIK3CA.[10][3][9]
Q4: Besides bypass signaling, what other mechanisms contribute to this compound resistance?
A4: Other key mechanisms include:
-
Alterations in apoptosis regulation: Upregulation of anti-apoptotic proteins like Mcl-1 and downregulation of pro-apoptotic proteins like Bax can prevent this compound-induced cell death.[4]
-
Cell cycle dysregulation: Overexpression of cell cycle drivers like Cyclin D1 and its associated kinases CDK4/6 can allow cells to bypass the G1 arrest typically induced by this compound.[5]
-
Drug efflux pumps: While less commonly reported for this compound compared to traditional chemotherapy, overexpression of ABC transporters could potentially contribute to resistance.
-
Reactivation of Estrogen Receptor (ER) signaling: In ER+/HER2+ breast cancer cells, reactivation of the ER pathway has been observed as a mechanism of resistance to HER2-targeted therapies.[6]
Q5: What are some potential therapeutic strategies to overcome this compound resistance in my cell line models?
A5: Based on the underlying resistance mechanism, you can explore several combination strategies:
-
For bypass signaling: Combine this compound with an inhibitor of the activated bypass pathway (e.g., a c-Met inhibitor if c-Met is activated).
-
For PI3K pathway activation: Use a dual PI3K/mTOR inhibitor.[3]
-
For apoptosis evasion: Employ BH3 mimetics to target anti-apoptotic Bcl-2 family proteins.[4]
-
For cell cycle dysregulation: Combine this compound with a CDK4/6 inhibitor, such as Palbociclib.[5][6]
-
Inducing oxidative stress: Some studies suggest that agents like Berberine can increase reactive oxygen species (ROS) and re-sensitize resistant cells to this compound.[15]
References
- 1. Development of acquired resistance to this compound may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 Pathways and Calcium Management, Influence of Cryptotanshinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis assay by flow cytometry [bio-protocol.org]
- 15. 137.189.43.137:8080 [137.189.43.137:8080]
Identifying off-target effects of Lapatinib in cellular assays
Welcome to the technical support center for identifying and mitigating off-target effects of Lapatinib in cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially due to its off-target activities.
Question: My EGFR/HER2-negative cancer cell line shows a significant decrease in viability after this compound treatment. Is this expected?
Answer:
This is a well-documented phenomenon and can be attributed to this compound's off-target effects. While this compound primarily targets EGFR and HER2, it can inhibit other kinases and cellular proteins, leading to apoptosis in cells that do not overexpress its primary targets.[1][2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Validation Steps |
| Inhibition of other survival kinases: this compound is known to have activity against other kinases, including members of the SRC family.[3][4] | 1. Kinase Profiling: Perform a kinome scan or use a kinase panel to identify other kinases inhibited by this compound at the concentration used in your assay. 2. Western Blot Analysis: Check the phosphorylation status of known this compound off-targets (e.g., SRC) to confirm their inhibition. |
| Induction of apoptosis via off-target pathways: this compound can induce apoptosis through mechanisms independent of EGFR/HER2 inhibition, such as the upregulation of pro-apoptotic proteins.[1] | 1. Apoptosis Assays: Confirm the induction of apoptosis using techniques like Annexin V/PI staining or caspase activity assays. 2. Investigate Apoptotic Pathways: Use western blotting to examine the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases). |
| Off-target effects on non-kinase proteins: this compound has been shown to interact with non-kinase proteins, which could contribute to cytotoxicity. | 1. Literature Review: Search for recent publications on newly identified off-targets of this compound. 2. Chemical Proteomics: Employ techniques like Kinobeads or Cellular Thermal Shift Assay (CETSA) to identify novel protein interactions in your specific cell line. |
Question: I am observing paradoxical activation of a signaling pathway (e.g., NF-κB or JNK) after this compound treatment. Why is this happening?
Answer:
Paradoxical pathway activation is a known consequence of treatment with kinase inhibitors, including this compound. This can occur through various mechanisms, including feedback loops and off-target effects. For instance, this compound has been reported to activate the JNK/c-Jun signaling axis and NF-κB signaling in certain contexts.[5][6][7]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Validation Steps |
| Off-target kinase inhibition leading to pathway activation: Inhibition of a kinase that normally suppresses a particular pathway can lead to its activation. | 1. Phospho-protein arrays/Western Blot: Profile the phosphorylation status of key components of the activated pathway to pinpoint the activation point. 2. Inhibitor Combination Studies: Use a specific inhibitor for the paradoxically activated pathway in combination with this compound to see if the effect is reversed. |
| Cellular stress response: this compound treatment can induce cellular stress, leading to the activation of stress-response pathways like JNK.[6][8] | 1. Stress Marker Analysis: Measure markers of cellular stress (e.g., ROS production, ER stress markers) to determine if a stress response is being initiated. |
| Feedback mechanisms: Inhibition of the primary target can sometimes trigger compensatory feedback loops that activate other signaling pathways. | 1. Time-course experiment: Analyze pathway activation at different time points after this compound treatment to understand the dynamics of the response. |
Logical Troubleshooting Flow:
Caption: A flowchart for troubleshooting paradoxical signaling pathway activation with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets and known off-targets of this compound?
A1: this compound is a dual tyrosine kinase inhibitor that primarily targets the epidermal growth factor receptor (EGFR/HER1) and the human epidermal growth factor receptor 2 (HER2/ErbB2).[9][10] However, it is known to have off-target activity against other kinases and proteins.
Q2: How can I quantitatively assess the selectivity of this compound in my cellular model?
A2: Several methods can be employed for a quantitative assessment of this compound's selectivity:
-
Kinome Profiling: Services like KINOMEscan® provide in vitro binding data of this compound against a large panel of kinases, offering a broad view of its selectivity.
-
Kinobeads/Chemical Proteomics: This method allows for the identification and quantification of kinase targets and off-targets from cell lysates in a more physiological context.[11][12][13]
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm the direct binding of this compound to its targets and off-targets in intact cells by measuring changes in protein thermal stability.[14][15]
Q3: What concentrations of this compound are typically used in cellular assays, and how might concentration influence off-target effects?
A3: The effective concentration of this compound can vary significantly between cell lines, largely depending on their expression levels of EGFR and HER2. IC50 values can range from nanomolar in sensitive, HER2-overexpressing cells to micromolar in less sensitive or resistant cells.[16][17][18] It is crucial to determine the IC50 for your specific cell line. Off-target effects are more likely to be observed at higher concentrations. For example, the upregulation of TRAIL death receptors was observed at higher micromolar concentrations of this compound and was independent of EGFR/HER2 inhibition.[6]
Q4: Can off-target effects of this compound be beneficial?
A4: Yes, in some contexts, off-target effects can have therapeutic benefits. For instance, the this compound-induced upregulation of TRAIL death receptors (DR4 and DR5) has been shown to sensitize colon cancer cells to TRAIL-induced apoptosis, suggesting a potential combination therapy strategy.[5][6][8]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| On-Targets | ||
| EGFR (HER1) | 10.8 | Cell-free assay.[9][10] |
| HER2 (ErbB2) | 9.2 | Cell-free assay.[9][10] |
| Off-Targets | ||
| ErbB4 (HER4) | 367 | Weakly inhibits.[9] |
| SRC Family Kinases | >300-fold selectivity for EGFR/HER2 | Generally considered a weaker inhibitor of SRC family kinases compared to its primary targets.[9] |
| c-Raf | >300-fold selectivity for EGFR/HER2 | [9] |
| MEK | >300-fold selectivity for EGFR/HER2 | [9] |
| ERK | >300-fold selectivity for EGFR/HER2 | [9] |
This table presents a summary of publicly available data and may not be exhaustive. The actual inhibitory concentrations can vary depending on the assay conditions.
Table 2: Cellular IC50 Values of this compound in Various Breast Cancer Cell Lines
| Cell Line | HER2 Status | EGFR Status | IC50 (µM) |
| SK-BR-3 | Overexpressed | Low | 0.080 |
| BT-474 | Overexpressed | Low | 0.036 |
| HCC1954 | Overexpressed | Low | 0.417 |
| MDA-MB-453 | Overexpressed | Low | 6.08 |
| MDA-MB-231 | Negative | High | 7.46 |
| UACC-812 | Overexpressed | Not specified | 0.010 |
Data compiled from multiple sources.[17][18] IC50 values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Phosphorylation
This protocol is for assessing the phosphorylation status of EGFR, HER2, and potential off-target kinases like SRC and JNK following this compound treatment.
References
- 1. This compound inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Off-target this compound activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound–induced NF-kappaB activation sensitizes triple-negative breast cancer cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Lapatinib-Induced Diarrhea in Animal Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for managing diarrhea as a side effect in animal studies involving Lapatinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced diarrhea in animal models?
This compound, a dual tyrosine kinase inhibitor of Epidermal Growth factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), is thought to cause diarrhea primarily through the inhibition of EGFR signaling in the gastrointestinal tract.[1][2][3] EGFR is crucial for maintaining the normal function and health of the intestinal epithelium, including processes like cell proliferation, healing, and ion transport.[1][2] Inhibition of this pathway can lead to changes in the intestinal mucosa, although the exact mechanisms are still under investigation.[1][4] One hypothesis suggests that the inhibition of EGFR signaling may lead to reduced growth and healing of the intestinal epithelium, potentially causing mucosal atrophy.[1] Another theory points towards an alteration in chloride secretion into the gastrointestinal lumen due to interference with EGFR-mediated inhibitory signals.[1]
Q2: At what dose of this compound can I expect to see diarrhea in my animal studies?
The onset and severity of this compound-induced diarrhea are dose-dependent.[4][5] In rat models, daily oral administration of this compound has been shown to induce diarrhea at varying doses. For instance, studies have utilized doses ranging from 100 mg/kg to 500 mg/kg daily in Wistar rats.[1][4] A dose of 240 mg/kg was found to induce diarrhea in approximately 70% of rats over a treatment period.[1] In Beagle dogs, a maximum tolerated dose (MTD) was determined to be 35 mg/kg/day for 8 weeks, with a dose of 40 mg/kg/day leading to dose-limiting toxicity.[6][7] It is crucial to perform dose-escalation studies in your specific animal model to determine the optimal dose that balances efficacy with manageable toxicity.
Q3: Does the incidence or severity of diarrhea change when this compound is combined with other chemotherapeutic agents?
Yes, the combination of this compound with other chemotherapeutic agents, such as paclitaxel, can significantly increase the incidence and severity of diarrhea.[1] In a rat model, the combination of this compound and paclitaxel resulted in a significant increase in the proportion of rats experiencing severe diarrhea compared to this compound alone.[1] This combination can also lead to more pronounced gut tissue alterations, including epithelial apoptosis and crypt hyperplasia.[1] The co-administration of this compound and paclitaxel may also lead to increased exposure to both drugs, potentially through the downregulation of metabolic enzymes like CYP3A4, which can contribute to increased toxicity.[1]
Q4: Are there any observable histological changes in the intestine of animals with this compound-induced diarrhea?
Studies have reported dose-dependent changes in the small intestine of rats treated with this compound, including alterations in crypt length, mitotic rate, and goblet cell morphology.[4] There is also evidence of decreased jejunal crypt expression of EGFR and ErbB2.[4] However, some studies in rats have shown that this compound-induced diarrhea can occur without significant intestinal histopathology or epithelial atrophy, particularly at clinically relevant doses when administered as a monotherapy.[1][5] In contrast, when combined with paclitaxel, more significant changes like epithelial apoptosis and inflammatory infiltrate in the lamina propria have been observed.[1]
Q5: What are the recommended strategies for managing this compound-induced diarrhea in animal studies?
Proactive management is key to mitigating the impact of diarrhea on animal welfare and experimental outcomes.[8][9] Common management strategies include:
-
Antidiarrheal Agents: Loperamide is a standard first-line treatment for managing diarrhea.[10] The dosage should be carefully determined based on the animal model and severity of diarrhea.
-
Anti-inflammatory Agents: Budesonide, a corticosteroid with low systemic absorption, has shown potential in reducing neratinib-induced diarrhea in rats by decreasing inflammation and histopathological injury in the colon.[11][12]
-
Bile Acid Sequestrants: Colesevelam has also been investigated as a potential intervention for managing TKI-induced diarrhea.[11][12]
-
Dietary Modifications: While not extensively studied in animal models for this compound specifically, ensuring proper hydration and providing a consistent and palatable diet is crucial for supportive care. In human patients, avoiding lactose-containing products and consuming frequent small meals is recommended.[10][13]
-
Dose Modification: If diarrhea is severe and not controlled by supportive measures, a temporary reduction in the this compound dose may be necessary.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Sudden onset of severe diarrhea in a large portion of the cohort | - Dosing error (overdose)- Contaminated feed or water- Infection outbreak in the facility | - Immediately verify the this compound concentration and dosing volume.- Check for any changes in feed, water, or bedding.- Consult with veterinary staff to rule out infectious causes.- Consider temporarily halting this compound administration and providing supportive care. |
| Diarrhea is not resolving with loperamide treatment | - Insufficient loperamide dose- Severe intestinal inflammation- Malabsorption | - Re-evaluate the loperamide dosage. Studies in mice have used doses ranging from 5-10 mg/kg.[15]- Consider adding an anti-inflammatory agent like budesonide to the treatment regimen.[11]- Ensure adequate hydration and nutritional support. |
| Significant weight loss accompanying diarrhea | - Dehydration- Malabsorption of nutrients- Systemic toxicity | - Provide subcutaneous or intravenous fluids to correct dehydration.- Offer a highly palatable and easily digestible diet.- Monitor for other signs of toxicity. A dose reduction of this compound may be required.[1][6] |
| High variability in the incidence and severity of diarrhea between animals | - Individual differences in drug metabolism and absorption- Inconsistent food intake affecting drug bioavailability | - Ensure consistent administration of this compound relative to feeding times. Food can significantly increase the bioavailability of this compound.[16][17]- Consider grouping animals based on the severity of their symptoms for targeted interventions. |
Quantitative Data Summary
Table 1: this compound Dosing and Diarrhea Incidence in Animal Models
| Animal Model | This compound Dose | Dosing Regimen | Incidence/Severity of Diarrhea | Reference |
| Wistar Rats | 100, 240, 500 mg/kg | Daily oral gavage for 4 weeks | Dose-dependent increase in diarrhea. At 240 mg/kg, ~70% of rats experienced diarrhea. | [1][4] |
| Wistar Rats | 240 mg/kg this compound + 9 mg/kg Paclitaxel | This compound daily, Paclitaxel weekly for 4 weeks | Significant increase in the proportion of rats with severe diarrhea compared to this compound alone. | [1][4] |
| Beagle Dogs | 30-40 mg/kg/day | Daily oral administration | MTD of 35 mg/kg/day for 8 weeks. Grade 3 toxicity (weight loss >15%) at 40 mg/kg/day. Mild diarrhea reported as a side effect in single-dose studies. | [6][7] |
Table 2: Impact of Interventions on TKI-Induced Diarrhea in a Rat Model (Neratinib)
| Intervention | Effect on Diarrhea | Histopathological Findings | Reference |
| Budesonide | Reduced the number of days with moderate diarrhea. | Reduced histopathological injury in the proximal and distal colon. Increased anti-inflammatory IL-4 levels. | [11][12] |
| Colesevelam | Reduced the number of days with moderate diarrhea. | Not specified in the abstract. | [12] |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Diarrhea in a Rat Model
This protocol is based on methodologies described in studies by Bowen et al.[1][4][5][18]
-
Animal Model: Male albino Wistar rats.
-
Housing: Conventionally housed with ad libitum access to standard chow and water.
-
This compound Preparation: this compound is suspended in a vehicle such as 0.5% methylcellulose/0.1% Tween 80.
-
Dosing:
-
For dose-finding studies, administer this compound via oral gavage daily for 28 days at varying concentrations (e.g., 100, 240, 500 mg/kg).
-
For combination studies, administer this compound daily and the combination agent (e.g., paclitaxel 9 mg/kg) intraperitoneally once weekly for 28 days.
-
-
Monitoring:
-
Record body weight and assess for diarrhea daily. Diarrhea can be scored based on stool consistency (e.g., normal, soft, watery).
-
At predetermined time points (e.g., weekly), a subset of animals is euthanized for sample collection.
-
-
Sample Collection and Analysis:
-
Collect blood for biochemical analysis and measurement of circulating this compound levels.
-
Harvest sections of the jejunum and colon for histopathological analysis (e.g., H&E staining for morphometry) and molecular analysis (e.g., immunohistochemistry for EGFR, ErbB2, Ki-67, caspase-3; RT-PCR).
-
Visualizations
Caption: Inhibition of EGFR and HER2 signaling by this compound.
Caption: Experimental workflow for a preclinical this compound study.
References
- 1. Development of the Rat Model of this compound-Induced Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ErbB1 in the Underlying Mechanism of this compound-Induced Diarrhoea: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining the mechanisms of this compound-induced diarrhoea using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a rat model of oral small molecule receptor tyrosine kinase inhibitor-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vidiumah.com [vidiumah.com]
- 7. Evaluation of the proper dosage of this compound and its safety in dogs [jstage.jst.go.jp]
- 8. Pooled analysis of diarrhea events in patients with cancer treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound side-effect management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. Safety Profile and Clinical Recommendations for the Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancercareontario.ca [cancercareontario.ca]
- 15. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Food on the Relative Bioavailability of this compound in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jwatch.org [jwatch.org]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Minimizing Lapatinib Toxicity In Vivo
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists using Lapatinib in in vivo models. The focus is on identifying, managing, and minimizing common toxicities to ensure data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in in vivo models?
A1: The most frequently reported toxicities associated with this compound in animal models are gastrointestinal (diarrhea), dermatological (rash, skin lesions), and hepatic (liver toxicity).[1][2][3] These effects are linked to this compound's mechanism of action, which involves the inhibition of Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[2][4] These receptors are crucial for the health and function of epithelial cells in the gut, skin, and liver.[2]
Q2: At what dose do toxicities typically appear in rodent models?
A2: The dose at which toxicity occurs can vary. In rats, daily oral doses of 60 mg/kg/day have been associated with effects on the GI tract, liver, and skin.[5] One study in healthy beagles identified a maximum tolerated dose (MTD) of 35 mg/kg/day over eight weeks.[4] However, effective anti-tumor doses, such as 75-100 mg/kg in mice, have been used without observable toxic effects like rash or diarrhea in some studies.[6][7] Toxicity is dose-dependent and can be exacerbated when this compound is combined with other chemotherapeutic agents.[8]
Q3: Can this compound toxicity be mitigated by altering the dosing schedule?
A3: Yes, intermittent or reduced-dose schedules may be as effective as continuous full-dose treatment while potentially lowering toxicity.[9][10] Studies in xenograft models have shown that reduced-dose (e.g., half-dose) or intermittent (e.g., 14 days on, 14 days off) combination therapies can achieve complete tumor regression, comparable to continuous dosing.[9][10] This suggests that alternative schedules could significantly reduce side effects.
Q4: Does the development of a rash correlate with anti-tumor efficacy?
A4: There is clinical evidence suggesting that the development of a skin rash may be an early indicator of treatment response and better outcomes in patients.[11][12] In one study, patients who developed a rash had a higher chance of achieving a pathologic complete response.[11] This correlation is thought to be due to the on-target effect of EGFR inhibition in the skin, which may reflect effective inhibition in the tumor.
Q5: How does co-administration with other drugs affect this compound toxicity?
A5: Co-administration can significantly increase toxicity. For example, combining this compound with paclitaxel or doxorubicin has been shown to elevate hepatotoxicity in mice.[13][14] This is partly because this compound can inhibit ABCB1 transporters, leading to increased accumulation of the co-administered chemotherapeutic agent in hepatocytes.[13][14] Similarly, combining this compound with paclitaxel can worsen diarrhea.[8][15] Conversely, drugs that induce or inhibit CYP3A4 enzymes can alter this compound metabolism, requiring dose adjustments to avoid increased toxicity or reduced efficacy.[1][16]
Troubleshooting Guides for Common Toxicities
Gastrointestinal Toxicity: Diarrhea
-
Problem: Animals exhibit signs of diarrhea (loose, unformed stools), leading to weight loss, dehydration, and potential mortality.
-
Underlying Cause: this compound inhibits EGFR signaling in the intestinal epithelium, which is vital for maintaining mucosal architecture and function. This disruption can lead to changes in crypt length, increased chloride secretion, and compromised barrier function.[2][8][17]
-
Recommended Actions:
-
Monitor: Implement daily monitoring of stool consistency and body weight.
-
Grade Severity: Use a standardized grading system (see Protocols section).
-
Dose Interruption: For moderate to severe diarrhea (Grade ≥2), interrupt this compound dosing until symptoms resolve to Grade 1 or less.[1][18]
-
Dose Reduction: Upon resolution, consider restarting this compound at a reduced dose (e.g., a 20-25% reduction from the previous dose).[1][18] For Grade 4 diarrhea, permanent discontinuation is recommended.[1][18]
-
Supportive Care: Ensure animals have easy access to hydration and nutrition. Isotonic beverages or nutritional supplements can be considered.
-
Hepatotoxicity (Liver Injury)
-
Problem: Elevated liver enzymes (ALT, AST), changes in liver histology, and altered lipid profiles are observed.
-
Underlying Cause: this compound can cause direct liver injury.[19] Its metabolism by cytochrome P450 enzymes (like CYP3A4/5) can produce reactive metabolites that lead to mitochondrial stress and hepatocyte damage.[16][20] The risk is higher when combined with other drugs metabolized by the liver or known hepatotoxins.[13]
-
Recommended Actions:
-
Baseline Monitoring: Collect blood samples to measure baseline liver function (ALT, AST, bilirubin) before starting treatment.
-
Routine Testing: Monitor liver enzymes weekly or bi-weekly throughout the study.
-
Dose Modification: If liver enzyme elevations exceed 3-5 times the upper limit of normal (Grade ≥2), consider interrupting the dose. Dosing can be restarted at the same or a reduced level once values improve to Grade 1 or less.[1][18]
-
Histopathology: At the study endpoint, perform histopathological analysis of liver tissue to assess for signs of injury such as sinusoidal dilatation, hepatocyte degeneration, and inflammation.[19]
-
Dermatological Toxicity: Rash and Skin Lesions
-
Problem: Animals develop skin rash (papulopustular eruption), dry skin, pruritus, or ulcerations, particularly on paws and mouth.[4]
-
Underlying Cause: Inhibition of EGFR in keratinocytes of the skin disrupts normal cell growth, migration, and survival, leading to inflammatory reactions and impaired skin barrier function.[21]
-
Recommended Actions:
-
Visual Inspection: Conduct daily visual inspections of the skin, paws, and snout.
-
Grade Severity: Document the extent and severity of any skin lesions.
-
Dose Management: For mild (Grade 1) rash, continue treatment and monitor. For moderate (Grade 2) or severe (Grade ≥3) rash, interrupt dosing until the toxicity improves to Grade 1 or less.[2]
-
Dose Reduction: If the toxicity recurs after restarting, reintroduce this compound at a lower dose.[1][18] In severe cases, discontinuation may be necessary.[2]
-
Environmental Control: Ensure bedding is soft and dry to prevent irritation to affected areas.
-
Quantitative Data Summary
The following table provides a general framework for dose adjustments based on clinically derived toxicity criteria, which can be adapted for in vivo models.
| Toxicity & Grade (Adapted CTCAE) | Observation in Animal Model | Recommended Action on this compound Dose |
| Diarrhea | ||
| Grade 1 | Mildly loose stools, no weight loss. | Continue dosing, monitor closely. |
| Grade 2 | Moderate loose/watery stools, <10% weight loss. | Interrupt dose until resolution to ≤ Grade 1. |
| Grade 3 | Severe watery stools, 10-15% weight loss, dehydration. | Interrupt dose until resolution. Restart at a reduced dose (e.g., reduce by 25%).[1][18] |
| Grade 4 | Life-threatening dehydration, >15% weight loss. | Permanently discontinue treatment.[1][18] |
| Hepatotoxicity | ||
| Grade 2 | ALT/AST >3.0 - 5.0 x Upper Limit of Normal (ULN). | Interrupt dose until resolution to ≤ Grade 1. |
| Grade 3 | ALT/AST >5.0 - 20.0 x ULN. | Interrupt dose. Consider restarting at a reduced dose upon recovery. |
| Grade 4 | ALT/AST >20.0 x ULN. | Permanently discontinue treatment. |
| Dermatological Toxicity | ||
| Grade 1 | Mild rash or erythema covering <10% of body surface. | Continue dosing, monitor. |
| Grade 2 | Moderate rash covering 10-30% of body surface. | Interrupt dose until resolution to ≤ Grade 1.[18] |
| Grade 3 | Severe, generalized rash >30% body surface, ulceration. | Interrupt dose. Restart at a reduced dose upon recovery.[2] |
Key Experimental Protocols
Protocol 1: In Vivo Toxicity Monitoring and Grading
-
Frequency: Perform daily health checks. Record body weight 3 times per week.
-
Clinical Signs: Observe for changes in activity, posture, fur texture, and hydration status.
-
Diarrhea Grading:
-
Grade 0: Normal, firm stools.
-
Grade 1: Soft or slightly loose stools.
-
Grade 2: Loose stools, soiling of perianal area.
-
Grade 3: Watery stools, significant perianal soiling, associated with weight loss.
-
Grade 4: Severe, watery diarrhea with signs of dehydration and moribund state.
-
-
Dermatological Grading:
-
Grade 0: Normal skin.
-
Grade 1: Mild erythema or dry skin.
-
Grade 2: Moderate erythema, papulopustular rash, pruritus.
-
Grade 3: Severe rash, edema, or ulceration.
-
-
Record Keeping: Maintain detailed daily logs for each animal, noting all clinical observations and toxicity scores.
Protocol 2: Liver Function Assessment
-
Blood Collection:
-
Collect 50-100 µL of blood via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Collect samples at baseline (pre-treatment) and at regular intervals (e.g., weekly) during the study.
-
-
Sample Processing:
-
Dispense blood into serum separator tubes.
-
Allow blood to clot for 30 minutes at room temperature.
-
Centrifuge at 2,000 x g for 10 minutes to separate serum.
-
-
Biochemical Analysis:
-
Analyze the serum for levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using a veterinary chemistry analyzer or appropriate assay kits.
-
Compare results to baseline values and the institution's established normal range for the species and strain.
-
-
Histopathology (Terminal):
-
At necropsy, collect liver tissue and fix in 10% neutral buffered formalin.
-
Process tissues for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.
-
A veterinary pathologist should examine slides for evidence of hepatotoxicity.[19]
-
Visualizations
Caption: this compound's dual inhibition of EGFR and HER2 pathways and resulting toxicities.
Caption: Workflow for routine monitoring and management of toxicity in in vivo studies.
Caption: Decision tree for dose modification upon observing toxicity.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Safety Profile and Clinical Recommendations for the Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-associated toxicity and practical management recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vidiumah.com [vidiumah.com]
- 5. novartis.com [novartis.com]
- 6. Effect of this compound on the Development of Estrogen Receptor–Negative Mammary Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 8. Determining the mechanisms of this compound-induced diarrhoea using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduced Dose and Intermittent Treatment with this compound and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. journalofoncology.org [journalofoncology.org]
- 13. oncotarget.com [oncotarget.com]
- 14. This compound promotes the incidence of hepatotoxicity by increasing chemotherapeutic agent accumulation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of the Rat Model of this compound-Induced Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The involvement of hepatic cytochrome P450s in the cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Management and Mechanisms of Diarrhea Induced by Tyrosine Kinase Inhibitors in Human Epidermal Growth Factor Receptor-2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tykerb (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 19. Hepatotoxicity associated with this compound in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Dermatologic Adverse Events Associated with use of Adjuvant this compound in Combination with Paclitaxel and Trastuzumab for HER2 positive Breast Cancer: A Case Series Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Acquired Resistance to Lapatinib through PI3K Pathway Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Lapatinib and the role of PI3K pathway inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound involving the PI3K pathway?
Acquired resistance to this compound, a dual tyrosine kinase inhibitor of EGFR and HER2, frequently involves the hyperactivation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] This can occur through several mechanisms:
-
Loss-of-function mutations in PTEN: The tumor suppressor PTEN negatively regulates the PI3K pathway. Its loss leads to constitutive activation of PI3K signaling.[1]
-
Activating mutations in PIK3CA: The PIK3CA gene encodes the p110α catalytic subunit of PI3K. Activating mutations, such as E545K and H1047R, are prevalent in breast cancer and can confer resistance to this compound.[1][4]
-
Upregulation of PI3K p110α protein: Increased expression of the mutant p110α protein, either through gene amplification or post-transcriptional upregulation, can also lead to enhanced PI3K signaling and this compound resistance.[4]
-
Activation of alternative receptor tyrosine kinases (RTKs): Overexpression and activation of other RTKs like AXL and MET can bypass HER2 inhibition by this compound and reactivate the PI3K pathway.[2][5][6]
Q2: How can I determine if my this compound-resistant cell line has activated PI3K signaling?
The most common method to assess PI3K pathway activation is through Western blotting. You should probe for the phosphorylated (activated) forms of key downstream effectors, including:
-
p-Akt (Ser473 and/or Thr308): This is a primary and direct downstream target of PI3K. A significant increase in the ratio of p-Akt to total Akt in resistant cells compared to parental cells suggests PI3K pathway hyperactivation.
-
p-S6 Ribosomal Protein: As a downstream target of the mTORC1 complex, which is regulated by Akt, increased phosphorylation of S6 can also indicate an active PI3K/Akt/mTOR axis.
Q3: Which PI3K inhibitors are commonly used to overcome this compound resistance in preclinical studies?
Several PI3K inhibitors have shown efficacy in reversing this compound resistance in preclinical models:
-
NVP-BEZ235: A dual PI3K/mTOR inhibitor that has been shown to abrogate this compound resistance induced by both PTEN loss and PIK3CA mutations.[1]
-
BYL719 (Alpelisib): A p110α-selective PI3K inhibitor that can effectively overcome acquired this compound resistance, particularly when it is driven by p110α upregulation or mutation.[4][7] The combination of this compound and BYL719 has been shown to persistently inhibit the growth of this compound-resistant xenografts.[4]
-
PROTACs (Proteolysis Targeting Chimeras): Novel PI3K-p110α PROTACs have been developed that induce the degradation of the p110α protein and have demonstrated efficacy in overcoming this compound resistance in preclinical models.[8]
Troubleshooting Guides
Problem 1: My this compound-resistant cell line does not show increased p-Akt levels compared to the parental line.
-
Possible Cause 1: Alternative resistance mechanisms. Resistance to this compound is heterogeneous. Other mechanisms, such as alterations in the MAPK pathway, upregulation of apoptosis inhibitors (e.g., MCL-1), or changes in drug efflux pumps, may be dominant in your cell line.[9][10]
-
Possible Cause 2: Technical issues with Western blotting for phosphoproteins. Detecting phosphorylated proteins can be challenging due to their low abundance and the activity of phosphatases.
-
Troubleshooting:
-
Ensure you are using phosphatase inhibitors in your lysis buffer and that all buffers are pre-chilled.[13]
-
Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) in Tris-buffered saline (TBS) instead.[14]
-
Use Tris-buffered saline with Tween-20 (TBST) for washes, as phosphate-buffered saline (PBS) can interfere with phospho-specific antibody binding.[13]
-
Always include a positive control (e.g., cells treated with a known PI3K pathway activator) and a negative control.
-
Probe for total Akt on the same blot to confirm equal protein loading and to accurately determine the ratio of phosphorylated to total protein.[15]
-
-
Problem 2: The combination of this compound and a PI3K inhibitor is not synergistic in my resistant cell line.
-
Possible Cause 1: Suboptimal drug concentrations. The synergistic effect of drug combinations is often dose-dependent.
-
Troubleshooting:
-
Perform a dose-matrix experiment, testing a range of concentrations for both this compound and the PI3K inhibitor to identify the optimal synergistic concentrations.
-
Calculate the Combination Index (CI) using software like CalcuSyn to quantitatively assess synergy.[9]
-
-
-
Possible Cause 2: The specific PI3K inhibitor is not targeting the dominant resistance mechanism. For example, if resistance is driven by a mechanism independent of p110α, a p110α-specific inhibitor like BYL719 may be less effective.
-
Troubleshooting:
-
If the genetic alterations in your resistant line are known (e.g., PTEN loss), select a PI3K inhibitor that is known to be effective in that context (e.g., a pan-PI3K inhibitor or a dual PI3K/mTOR inhibitor).
-
Consider testing a panel of PI3K inhibitors with different isoform specificities.
-
-
-
Possible Cause 3: The resistant cells have developed further resistance mechanisms that bypass PI3K inhibition.
-
Troubleshooting:
-
Analyze the signaling pathways in your resistant cells after treatment with the drug combination. Look for feedback activation of other pathways (e.g., MAPK).
-
Consider a triple combination therapy, for example, by adding a MEK inhibitor if the MAPK pathway is reactivated.
-
-
Data Presentation
Table 1: this compound IC50 Values in Parental and Acquired Resistant HER2+ Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| SKBR3 | ~0.080 | 6.5 | ~81 | [9][16] |
| HCC1954 | ~0.417 | 2.7 | ~6.5 | [9][16] |
| BT474 | ~0.036 | 4.4 (EC50) | ~122 | [16][17] |
| BT474 | Not Specified | >1.0 | Not Specified | [18] |
Table 2: Changes in PI3K Pathway Protein Expression/Activation in this compound-Resistant Cells
| Cell Line | Protein | Change in Resistant vs. Parental | Reference |
| SKBR3-L | p-Akt | 9.1-fold decrease | [9] |
| HCC1954-L | p-Akt | 2-fold increase | [9] |
| BT474 LapR | p110α | ~2-fold increase in mRNA and protein | [4] |
| UACC893 LapR | p110α | Increased protein (no change in mRNA) | [4] |
| BT474-HR20 Xenograft | p-Akt | Significantly increased | [18] |
Table 3: In Vivo Efficacy of this compound and PI3K Inhibitor Combinations
| Xenograft Model | Treatment | Outcome | Reference |
| This compound-Resistant | This compound + BYL719 | Persistent inhibition of tumor growth | [4] |
| SUM149 (EGFR+) | This compound + Radiotherapy | Enhanced tumor growth impairment | [19][20] |
| SUM225 (HER2+) | This compound + Radiotherapy | More effective tumor control than either treatment alone | [19][20] |
| Patient-Derived Pancreatic Cancer | This compound + Trametinib (MEK inhibitor) | Significantly enhanced inhibition of tumor growth | [21] |
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a general method for developing acquired this compound resistance in HER2+ breast cancer cell lines.[9][22][23]
-
Determine the initial IC50 of this compound: Culture the parental cell line (e.g., SKBR3, BT474) and perform a dose-response curve with this compound to determine the initial IC50 value.
-
Initial low-dose continuous exposure: Start by culturing the parental cells in media containing a low concentration of this compound (e.g., 10-20% of the IC50).
-
Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner over several months.
-
Monitor cell viability and morphology: Regularly monitor the cells for signs of toxicity and ensure a subpopulation is able to survive and proliferate.
-
Establish a stable resistant line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 1-2 µM), maintain them in this concentration to ensure the stability of the resistant phenotype.
-
Characterize the resistant line:
-
Determine the new IC50 of this compound in the resistant cell line and compare it to the parental line. A significant increase (e.g., >3-fold) confirms resistance.[22]
-
Perform Western blot analysis to assess changes in the PI3K pathway (p-Akt, total Akt, PTEN, p110α).
-
Cryopreserve stocks of the resistant cell line at various passages.
-
Cell Viability Assay (MTT or AlamarBlue)
This protocol is for assessing the cytotoxic effects of this compound and/or PI3K inhibitors.[17][24][25]
-
Cell Seeding: Seed cells (e.g., 4 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the desired drug(s) (this compound, PI3K inhibitor, or combination). Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).
-
Addition of Viability Reagent:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or another suitable solvent.
-
AlamarBlue Assay: Add AlamarBlue reagent to each well and incubate for 1-4 hours.
-
-
Absorbance/Fluorescence Measurement: Read the absorbance (MTT) or fluorescence (AlamarBlue) using a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the cell viability against the drug concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 values.[17]
Western Blotting for PI3K Pathway Proteins
This protocol outlines the key steps for detecting phosphorylated and total proteins in the PI3K pathway.[26][27][28][29]
-
Sample Preparation:
-
Culture parental and this compound-resistant cells to ~80% confluency.
-
Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, anti-total Akt) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the corresponding total protein.
Mandatory Visualizations
Caption: Signaling pathway in this compound resistance and PI3K inhibition.
Caption: Experimental workflow for investigating PI3K-mediated this compound resistance.
References
- 1. PI3K Hyperactivation Results in this compound Resistance that is Reversed by the mTOR/PI3K Inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Phosphoproteomic analysis identifies activated MET-axis PI3K/AKT and MAPK/ERK in this compound-resistant cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K PROTAC overcomes the this compound resistance in PIK3CA-mutant HER2 positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of acquired resistance to this compound may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Proteomic assessment of SKBR3/HER2+ breast cancer cellular response to this compound and investigational Ipatasertib kinase inhibitors [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound in combination with radiation diminishes tumor regrowth in HER2+ and basal-like/EGFR+ breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 28. This compound inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Brea… [ouci.dntb.gov.ua]
Validation & Comparative
A Head-to-Head Battle in HER2-Positive Xenografts: Lapatinib vs. Trastuzumab
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of targeted therapies for HER2-positive breast cancer, both the monoclonal antibody Trastuzumab and the small molecule tyrosine kinase inhibitor Lapatinib have emerged as pivotal agents. This guide provides a comprehensive comparison of their preclinical efficacy in HER2-positive xenograft models, supported by experimental data and detailed methodologies. The focus is on their individual and combined effects on tumor growth, cell signaling, and key biomarkers, offering valuable insights for ongoing research and drug development.
Performance in HER2-Positive Xenograft Models: A Quantitative Overview
Preclinical studies in mouse xenograft models consistently demonstrate the anti-tumor activity of both this compound and Trastuzumab. However, the combination of both agents exhibits a synergistic effect, leading to more profound and sustained tumor regression.
| Xenograft Model | Treatment Group | Tumor Growth Inhibition | Complete Regression (CR) Rate | Reference |
| MCF7/HER2-18 | This compound (L) | Significant delay in estrogen-stimulated growth | - | [1][2] |
| Trastuzumab (T) | Significant delay in estrogen-stimulated growth | - | [1][2] | |
| L + T | Most effective regimen | Observed in all mice | [1][2][3] | |
| BT-474 | This compound (L) | Tumor regression | 45% (5/11) | [1][2] |
| Trastuzumab (T) | Tumor regression | 91% (10/11) | [1][2] | |
| L + T | Exquisitely sensitive, complete tumor remission | 100% (13/13) with estrogen, 92% (11/12) without | [1][2][4] |
Deciphering the Mechanisms: A Look at Cellular Signaling
The distinct yet complementary mechanisms of action of this compound and Trastuzumab underlie their synergistic interaction. Trastuzumab, a monoclonal antibody, targets the extracellular domain of the HER2 receptor, while this compound, a small molecule inhibitor, penetrates the cell membrane to block the intracellular tyrosine kinase domain of both HER1 and HER2.[5][6] This dual blockade leads to a more comprehensive shutdown of the HER2 signaling pathway.
Studies have shown that the combination of this compound and Trastuzumab results in a significant reduction in downstream signaling molecules like phosphorylated AKT and MAPK, leading to decreased cell proliferation and increased apoptosis.[2] Interestingly, this compound treatment can lead to an accumulation of HER2 at the cell surface, which may enhance the cytotoxic effects of Trastuzumab.[4]
Experimental Protocols: A Guide to Reproducible Research
The following outlines a generalized experimental workflow for comparing this compound and Trastuzumab in HER2-positive xenograft models, based on methodologies reported in the literature.[1][2][4]
Key Methodological Details:
-
Cell Lines: Commonly used HER2-overexpressing human breast cancer cell lines include BT-474 and MCF7/HER2-18.[1][2]
-
Animal Models: Athymic nude mice are typically used to prevent immune rejection of the human tumor xenografts.[1]
-
Drug Administration:
-
Endpoint Analysis:
-
Tumor Growth: Measured with calipers and volume calculated using the formula (length x width²)/2.
-
Proliferation and Apoptosis: Assessed by immunohistochemical staining of tumor sections for markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).[1][3]
-
Signaling Pathway Activity: Evaluated by Western blotting of tumor lysates to measure the phosphorylation status of key proteins such as HER2, AKT, and ERK.[2]
-
Comparing the Mechanisms: A Logical Flow
The fundamental differences in the molecular mechanisms of this compound and Trastuzumab dictate their distinct and synergistic anti-tumor effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Reduced Dose and Intermittent Treatment with this compound and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced dose and intermittent treatment with this compound and trastuzumab for potent blockade of the HER pathway in HER2/neu-overexpressing breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Different mechanisms for resistance to trastuzumab versus this compound in HER2- positive breast cancers -- role of estrogen receptor and HER2 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
A Head-to-Head Preclinical Showdown: Lapatinib vs. Neratinib in HER2-Positive Breast Cancer
In the landscape of targeted therapies for human epidermal growth factor receptor 2 (HER2)-positive breast cancer, the tyrosine kinase inhibitors (TKIs) Lapatinib and Neratinib represent two pivotal advancements. While both drugs target the HER2 receptor, their distinct biochemical properties and mechanisms of action translate to notable differences in preclinical efficacy. This guide provides a comprehensive comparison of this compound and Neratinib in preclinical settings, supported by experimental data, detailed methodologies, and visual pathway diagrams to inform researchers and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Neratinib |
| Target(s) | EGFR (HER1) and HER2 | EGFR (HER1), HER2, and HER4 |
| Binding | Reversible | Irreversible (covalent) |
| Potency | Less potent | More potent |
| HER2 Degradation | Minimal | Induces ubiquitylation and degradation |
| Resistance | Susceptible to resistance via certain HER2 mutations | Overcomes resistance mediated by some HER2 mutations |
In Vitro Efficacy: A Quantitative Comparison
Neratinib consistently demonstrates superior potency compared to this compound across a panel of HER2-positive breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are significantly lower for Neratinib, indicating that a lower concentration of the drug is required to inhibit cancer cell proliferation by 50%.[1][2]
Table 1: IC50 Values for this compound and Neratinib in HER2-Positive Breast Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Neratinib IC50 (nM) | Reference |
| SKBR3 | ~250 | ~2-5 | [1] |
| BT474 | ~100-250 | ~2-10 | [1][3] |
| AU-565 | 294 | 20 | [3] |
| MDA-MB-361 | ~500 | ~10-20 | [1] |
| HCC1954 | >1000 | ~20-50 | [1] |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanism of Action: Beyond Kinase Inhibition
Both this compound and Neratinib function by inhibiting the tyrosine kinase activity of the HER2 receptor, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, namely the PI3K/AKT and MAPK pathways.[1][4] However, their interaction with the HER2 receptor at a molecular level diverges significantly, leading to different downstream consequences.
This compound binds reversibly to the ATP-binding pocket of the HER2 kinase domain. In contrast, Neratinib forms a covalent, irreversible bond with a specific cysteine residue (Cys805) in the same region.[5] This irreversible binding leads to a more sustained inhibition of HER2 signaling.
Furthermore, preclinical studies have revealed a key difference in their ability to induce the degradation of the HER2 receptor. Neratinib has been shown to promote the ubiquitylation and subsequent lysosomal degradation of HER2, leading to a reduction in the total cellular levels of the receptor.[1][6] this compound, on the other hand, does not induce HER2 degradation to the same extent and, in some contexts, may even lead to an increase in cellular HER2 levels.[5]
References
- 1. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 6. Neratinib induces ErbB2 ubiquitylation and endocytic degradation via HSP90 dissociation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers of Lapatinib Sensitivity and Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key biomarkers associated with sensitivity and resistance to Lapatinib, a dual tyrosine kinase inhibitor targeting HER2 and EGFR. The information presented is intended to aid researchers in the design and execution of experiments for biomarker validation.
Data Presentation: this compound Sensitivity in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of drug efficacy. The following tables summarize this compound IC50 values for a panel of breast cancer cell lines, categorized by their HER2 status and sensitivity to the drug.
Table 1: this compound IC50 in HER2-Positive Breast Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Key Molecular Features | Reference |
| Sensitive | |||
| BT474 | 0.025 - 0.046 | HER2-amplified | [1][2] |
| SK-BR-3 | 0.032 - 0.080 | HER2-amplified | [3] |
| UACC-812 | 0.010 | HER2-amplified | |
| SUM-190 | < 1.0 | HER2-amplified | |
| SUM-225 | < 1.0 | HER2-amplified | |
| UACC-893 | < 1.0 | HER2-amplified | |
| MDA-MB-361 | < 1.0 | HER2-amplified | |
| Resistant | |||
| JIMT-1 | > 1.0 | HER2-amplified, PIK3CA mutant | [4] |
| MDA-MB-453 | 6.08 | HER2-amplified, PIK3CA mutant | [3][4] |
| HCC-1954 | 0.4166 | HER2-amplified | [3] |
Table 2: this compound IC50 in HER2-Negative Breast Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Key Molecular Features | Reference |
| Resistant | |||
| T47D | 4.8 | HER2-negative, ER-positive | |
| MDA-MB-231 | 7.46 - 18.6 | HER2-negative, Triple-negative | [3] |
| MDA-MB-468 | 2.3 | HER2-negative, EGFR-amplified | |
| MCF-7 | 3 - 12 | HER2-negative, ER-positive | [2] |
Signaling Pathways and Resistance Mechanisms
Understanding the molecular pathways affected by this compound is crucial for biomarker development. Below are diagrams illustrating the drug's mechanism of action and common routes of resistance.
Figure 1: this compound inhibits HER2 and EGFR signaling pathways.
Figure 2: Key mechanisms of acquired resistance to this compound.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of biomarkers. The following sections provide step-by-step methodologies for key in vitro and in vivo assays.
Cell Proliferation (MTT) Assay for this compound IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Breast cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Biomarker Expression and Phosphorylation
Western blotting is used to detect specific proteins in a sample and can be used to assess the expression and phosphorylation status of key biomarkers.
Materials:
-
Breast cancer cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-p-HER2, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use ß-actin as a loading control to normalize protein levels.
-
In Vivo Xenograft Model for this compound Efficacy
Animal models are crucial for validating the in vivo relevance of biomarkers. This protocol outlines a general procedure for a breast cancer xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Breast cancer cell lines (e.g., BT474 for sensitive, JIMT-1 for resistant)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Resuspend cancer cells in a mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[9]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
-
Drug Administration:
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth inhibition between the treatment and control groups.
-
Experimental Workflow for Biomarker Validation
The following diagram illustrates a typical workflow for validating a predictive biomarker for this compound sensitivity.
Figure 3: A workflow for validating a predictive biomarker.
References
- 1. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K PROTAC overcomes the this compound resistance in PIK3CA-mutant HER2 positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. genscript.com [genscript.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 11. This compound in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Lapatinib's Synergistic Potential: A Comparative Guide to Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Lapatinib, a potent dual tyrosine kinase inhibitor of both Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth factor Receptor 2 (HER2 or ErbB2), has demonstrated significant therapeutic utility in the management of HER2-positive breast cancer.[1][2] While it exhibits modest activity as a monotherapy, its true clinical potential is unlocked when used in combination with traditional chemotherapy agents. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapy drugs, supported by preclinical and clinical data. We delve into the molecular mechanisms underpinning these synergies, present detailed experimental protocols for their evaluation, and offer a clear quantitative comparison of their efficacy.
Mechanisms of Synergy: A Dual-pronged Attack
This compound's primary mechanism of action involves binding to the intracellular ATP-binding site of EGFR and HER2 kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[1][3] This inhibition disrupts key cellular processes driving tumor growth and survival, primarily the PI3K/Akt and MAPK/ERK pathways.[2][4] The synergistic effects observed with chemotherapy agents stem from complementary mechanisms of action:
-
Enhanced Chemotherapy Efficacy: By blocking the pro-survival signals from the HER2 pathway, this compound can lower the threshold for chemotherapy-induced apoptosis. For instance, preclinical studies have shown that this compound can down-regulate the expression of thymidylate synthase, a key enzyme in nucleotide synthesis, potentially sensitizing cancer cells to fluoropyrimidines like capecitabine.[3][5]
-
Inhibition of Drug Efflux Pumps: Research has indicated that this compound can inhibit the function of ATP-binding cassette (ABC) transporters, such as the breast cancer resistance protein (BCRP), which are responsible for pumping chemotherapy drugs out of cancer cells.[6] This inhibition leads to increased intracellular accumulation of the chemotherapy agent, thereby enhancing its cytotoxic effect. This mechanism has been observed in combinations with agents like SN-38 (the active metabolite of irinotecan).[6]
-
Dual Blockade of the HER2 Pathway: When combined with other HER2-targeted therapies like trastuzumab (a monoclonal antibody that targets the extracellular domain of HER2), this compound contributes to a more complete blockade of the HER2 signaling pathway, leading to enhanced anti-tumor activity.[7]
Preclinical Synergy: A Quantitative Look
The synergy between this compound and chemotherapy agents is quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize key preclinical findings.
Table 1: Synergistic Effects of this compound with Various Chemotherapy Agents in Preclinical Studies
| Chemotherapy Agent | Cancer Type | Cell Line(s) | Combination Index (CI) | Key Findings |
| SN-38 | Lung, Testicular, Breast | H358, H1975, Susa, 833K, GCT27, MCF7 | < 0.38 - < 0.54 | Marked synergistic interactions observed.[8] |
| Topotecan | Lung | H358 | < 0.37 | Synergistic interaction noted.[8] |
| Paclitaxel | Breast | MCF7 | < 0.46 | Synergistic interaction observed.[8] |
| Capecitabine (5-FU) | Breast | BT474, SK-BR-3, T47D, ZR-75 | 0.55 - 1.03 | Additive to moderate synergistic effects demonstrated.[5] |
| 5-FU/CDHP | Pancreatic | MiaPaca-2, PANC-1, Capan-1, Capan-2 | < 1 | Strong synergistic effects on cell growth inhibition.[9] |
Clinical Efficacy: this compound in Combination Regimens
Clinical trials have validated the preclinical promise of this compound-based combination therapies, particularly in HER2-positive metastatic breast cancer.
Table 2: Key Clinical Trial Results for this compound Combination Therapies
| Combination | Trial | Phase | Patient Population | Key Efficacy Endpoints |
| This compound + Capecitabine | EGF100151 | III | HER2+ MBC, progressed on trastuzumab | Median Time to Progression: 8.4 months (combo) vs. 4.4 months (capecitabine alone).[10] |
| This compound + Paclitaxel | Phase II (NCT00356811) | II | First-line HER2+ MBC | Overall Response Rate (IRC-assessed): 51%.[11] Median Progression-Free Survival: 47.9 weeks.[11] |
| This compound + Trastuzumab | Phase III | III | HER2+ MBC, progressed on trastuzumab | Overall Survival: Significantly improved with the combination compared to this compound alone.[7] |
| This compound + Letrozole | Phase III | III | Hormone receptor-positive, HER2+ MBC | Progression-Free Survival: Improved with the combination compared to letrozole alone.[7] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in assessing drug synergy. Below are detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound, the chemotherapy agent, and their combination at various concentrations for a specified duration (e.g., 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the drug combinations as described for the cell viability assay. After the incubation period, collect both adherent and floating cells.
-
Cell Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Synergy Analysis (Chou-Talalay Method)
This method provides a quantitative measure of drug interaction.
-
Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Median-Effect Analysis: Use software like CompuSyn to perform median-effect analysis on the dose-response data.
-
Combination Index (CI) Calculation: The software calculates the CI values at different effect levels (fractions affected, Fa).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizing the Molecular Interactions
The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow for assessing drug synergy.
Caption: this compound inhibits EGFR and HER2 phosphorylation, blocking downstream PI3K/Akt and MAPK pathways.
Caption: Experimental workflow for determining the synergistic effects of drug combinations.
Conclusion
The combination of this compound with various chemotherapy agents represents a powerful strategy in the treatment of HER2-positive cancers. The synergistic interactions, driven by complementary mechanisms of action, lead to enhanced anti-tumor efficacy as demonstrated in both preclinical and clinical settings. This guide provides a foundational understanding for researchers and drug development professionals to explore and optimize this compound-based combination therapies, ultimately aiming to improve patient outcomes. Further research into novel combinations and the identification of predictive biomarkers will continue to refine the application of this targeted therapy.
References
- 1. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors this compound, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 4. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound and breast cancer: current indications and outlook for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In vitro and in vivo evidence that a combination of this compound plus S‐1 is a promising treatment for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in combination with capecitabine versus continued use of trastuzumab in breast cancer patients with trastuzumab-resistance: a retrospective study of a Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A single-arm phase II trial of first-line paclitaxel in combination with this compound in HER2-overexpressing metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Lapatinib in Combination with Endocrine Therapy for ER+/HER2+ Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lapatinib in combination with various endocrine therapies for the treatment of estrogen receptor-positive (ER+) and human epidermal growth factor receptor 2-positive (HER2+) breast cancer models. It is designed to be an objective resource, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways to aid in research and development.
Executive Summary
The co-expression of ER and HER2 in breast cancer presents a unique therapeutic challenge due to the intricate crosstalk between these two key signaling pathways, often leading to endocrine therapy resistance. This compound, a dual tyrosine kinase inhibitor of EGFR and HER2, has shown significant promise in overcoming this resistance when combined with endocrine agents. This guide evaluates the preclinical and clinical efficacy of this compound in combination with aromatase inhibitors (letrozole), selective estrogen receptor degraders (fulvestrant), and selective estrogen receptor modulators (tamoxifen).
The combination of this compound and letrozole has demonstrated a significant improvement in progression-free survival in clinical trials involving postmenopausal women with HR+/HER2+ metastatic breast cancer.[1][2][3][4] Preclinical studies support this, showing synergistic inhibition of cell proliferation. The combination of this compound with fulvestrant has also shown synergistic effects in preclinical models, particularly in cells with high HER2 expression.[5][6] Similarly, combining this compound with tamoxifen has been shown to inhibit the growth of tamoxifen-resistant xenografts.[7] This guide synthesizes the available data to provide a comparative overview of these combination therapies.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Endocrine Therapy in ER+/HER2+ Breast Cancer Cell Lines
| Cell Line | Endocrine Therapy | This compound Concentration | Endocrine Therapy Concentration | Combination Effect | Key Findings | Reference |
| BT474 | Fulvestrant | 0.01 - 1 µM | 0.01 - 1 µM | Synergistic | Superior inhibitory effect on cell viability at all tested concentrations. | [5] |
| T47D | Fulvestrant | 0.1 - 1 µM | 0.1 - 1 µM | Synergistic at high conc. | Superior effect observed only with relatively high concentrations of the drug combination. | [5] |
| MCF-7/HER2 | Tamoxifen | Not specified | Not specified | Synergistic | This compound restored tamoxifen sensitivity in a model of acquired resistance. | [5] |
| SKBR3-pool2 | Not Applicable | Not specified | Not Applicable | Not Applicable | This compound markedly suppressed tumor growth in trastuzumab-resistant xenografts. | [8] |
| BT474-HR20 | Not Applicable | Not specified | Not Applicable | Not Applicable | Exhibited resistance to this compound, associated with upregulation of IRS1 and activation of Akt. | [8] |
Table 2: In Vivo Efficacy of this compound in Combination with Endocrine Therapy in ER+/HER2+ Xenograft Models
| Xenograft Model | Endocrine Therapy | This compound Dose | Endocrine Therapy Dose | Outcome Measure | Results | Reference |
| MCF-7/HER2-18 | Tamoxifen | Not specified | Not specified | Complete Tumor Response | This compound in combination with other HER inhibitors and tamoxifen led to complete tumor regression. | [7] |
| BT-474 | Estrogen Deprivation | Not specified | Not specified | Complete Tumor Response | This compound and trastuzumab combination resulted in complete tumor regression in all mice. | [7][9] |
| Tamoxifen-Resistant Mammary Tumor | Tamoxifen | Not specified | Not specified | Tumor Growth Inhibition | This compound inhibited the growth of tamoxifen-resistant xenografts. | [10] |
| SUM149 (Basal-like/EGFR+) | Not Applicable | 30-100 mg/kg | Not Applicable | Tumor Growth Inhibition | Insensitive to this compound monotherapy but radiosensitized when combined with RT. | [11] |
| SUM225 (HER2+) | Not Applicable | Not specified | Not Applicable | Tumor Growth Inhibition | Highly sensitive to this compound monotherapy. | [11] |
Table 3: Clinical Trial Data for this compound in Combination with Letrozole in HR+/HER2+ Metastatic Breast Cancer
| Trial ID | Phase | No. of Patients (HER2+) | Treatment Arms | Primary Endpoint | Key Findings | Reference |
| EGF30008 | III | 219 | Letrozole + this compound vs. Letrozole + Placebo | Progression-Free Survival (PFS) | Median PFS 8.2 months with combination vs. 3.0 months with letrozole alone (HR 0.71, p=0.019). | [1][4] |
| CALGB 40302 | III | 65 | Fulvestrant + this compound vs. Fulvestrant + Placebo | Progression-Free Survival (PFS) | No significant improvement in PFS with the addition of this compound to fulvestrant. | [12] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of combining this compound with endocrine therapy stems from the bidirectional crosstalk between the ER and HER2 signaling pathways. Estrogen binding to ER can activate the HER2 pathway, while HER2 signaling can, in turn, phosphorylate and activate ER and its co-regulators, leading to ligand-independent ER activity and endocrine resistance. This compound, by inhibiting HER2, can disrupt this feedback loop and restore sensitivity to endocrine agents.
Caption: ER and HER2 signaling pathway crosstalk and points of inhibition by this compound and endocrine therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., BT474, T47D, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, endocrine therapy (letrozole, fulvestrant, or tamoxifen), or a combination of both for 72 hours.[5][13] Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The half-maximal inhibitory concentration (IC50) can be determined from dose-response curves.[14]
Western Blot Analysis
-
Cell Lysis: Treat cells with the desired drugs for the specified time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HER2, p-HER2, ERα, p-Akt, Akt, β-actin) overnight at 4°C.[15][16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Caption: A typical workflow for Western Blot analysis.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject ER+/HER2+ breast cancer cells (e.g., BT-474, MCF-7/HER2-18) mixed with Matrigel into the flank of female immunodeficient mice (e.g., athymic nude mice).[8][18]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: vehicle control, this compound alone, endocrine therapy alone, and the combination of this compound and endocrine therapy. Administer treatments orally (this compound) and via injection or pellet implantation (endocrine therapy) according to the established dosing schedule.[19]
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Endpoint: Continue treatment until tumors reach a predetermined size, or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment regimens.
Caption: Workflow for an in vivo xenograft study.
Conclusion
The combination of this compound with endocrine therapy represents a promising strategy for the treatment of ER+/HER2+ breast cancer. The synergistic effects observed in both preclinical models and clinical trials highlight the importance of dual targeting of the ER and HER2 pathways. While the combination with letrozole has shown clear clinical benefit, further research is needed to optimize the combination of this compound with other endocrine agents like fulvestrant and to identify biomarkers that can predict which patients are most likely to respond to these combination therapies. This guide provides a foundational resource for researchers and clinicians working to advance the treatment of this complex breast cancer subtype.
References
- 1. scispace.com [scispace.com]
- 2. Clinical utility of the combination of this compound and letrozole in the management of hormone receptor-positive and HER2-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound alone or in combination in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to this compound treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced Dose and Intermittent Treatment with this compound and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. No Benefit of Adding this compound to Fulvestrant in Hormone Receptor–Positive Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HER2/ErbB2 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 19. researchgate.net [researchgate.net]
Lapatinib Demonstrates Significant Efficacy in Trastuzumab-Refractory Cancer Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Lapatinib in cancer models that have developed resistance to trastuzumab. The data presented herein, supported by detailed experimental protocols, is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound as a therapeutic alternative.
Introduction to Trastuzumab Resistance and the Role of this compound
Trastuzumab, a monoclonal antibody targeting the extracellular domain of the HER2 receptor, is a cornerstone of therapy for HER2-positive breast cancer.[1][2] However, a significant number of patients either present with or develop resistance to trastuzumab, posing a major clinical challenge.[3][4] Mechanisms of resistance are multifaceted and include the expression of a truncated form of HER2 (p95HER2) that lacks the trastuzumab binding site, and alterations in downstream signaling pathways such as the PI3K/Akt pathway, often due to the loss of PTEN function or activating mutations in PIK3CA.[3][4][5]
This compound, a small-molecule dual tyrosine kinase inhibitor, targets the intracellular kinase domains of both HER2 and the epidermal growth factor receptor (EGFR).[6][7][8] This intracellular mechanism of action allows this compound to bypass resistance mechanisms that affect the extracellular domain of HER2, offering a promising therapeutic strategy in the trastuzumab-refractory setting.[6] this compound has been shown to inhibit the proliferation of human tumor cells that overexpress HER2, both in in-vitro assays and in animal models.[8]
Comparative Efficacy of this compound: In Vitro Studies
This compound has demonstrated potent anti-proliferative activity across a range of HER2-overexpressing breast cancer cell lines, including those with acquired resistance to trastuzumab. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Cell Line | HER2 Status | Trastuzumab Sensitivity | This compound IC50 (µM) | Reference |
| BT-474 | Overexpressing | Sensitive | 0.046 | [9] |
| SK-BR-3 | Overexpressing | Sensitive | 0.079 | [9] |
| UACC-812 | Overexpressing | Not Specified | 0.010 | [2] |
| MDA-MB-453 | Overexpressing | Not Specified | 0.03-0.08 | [10] |
| HCC1954 | Overexpressing | Not Specified | 0.4166 | [11] |
| SKBR3-L (this compound-Resistant) | Overexpressing | Resistant | 6.5 | [12] |
| HCC1954-L (this compound-Resistant) | Overexpressing | Resistant | 2.67 | [12] |
| Trastuzumab-Conditioned Cell Lines | Overexpressing | Resistant | Significant Activity Retained | [8] |
In Vivo Efficacy of this compound in Trastuzumab-Refractory Xenograft Models
Preclinical studies using animal models have further substantiated the efficacy of this compound in tumors resistant to trastuzumab. These studies demonstrate significant tumor growth inhibition and, in some cases, complete tumor regression.
| Xenograft Model | Treatment Group | Outcome | Reference |
| SKBR3-pool2 (Trastuzumab-Resistant) | This compound | Marked suppression of tumor growth | [4][13] |
| BT474-HR20 (Trastuzumab-Resistant) | This compound | Slight attenuation of tumor growth | [4][13] |
| BT-474 | This compound + Trastuzumab | Complete tumor regression in all mice | [3] |
| MCF7/HER2-18 | This compound + Trastuzumab | Complete tumor regression in all mice | [3] |
| Pancreatic Cancer Xenografts | This compound | 42.3-72.7% reduction in tumor volume | [14] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of trastuzumab and this compound are central to the latter's efficacy in resistant cancers.
Figure 1: Mechanisms of action of Trastuzumab and this compound.
Trastuzumab resistance can emerge from mechanisms that circumvent its extracellular blockade.
Figure 2: Key mechanisms of trastuzumab resistance.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 3: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[15]
-
Solubilization: Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ to 8 x 10⁶ trastuzumab-resistant breast cancer cells (e.g., SKBR3-pool2, BT474-HR20) into the flanks of 5-week-old female nude mice.[13]
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg, orally, twice daily) or a vehicle control to the respective groups.[16]
-
Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the extent of tumor growth inhibition.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in the HER2 signaling pathway, providing insights into the molecular effects of this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of HER2, Akt, and ERK overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.
Conclusion
The collective evidence from both in vitro and in vivo studies strongly supports the efficacy of this compound in trastuzumab-refractory cancer models. Its distinct intracellular mechanism of action allows it to overcome common resistance pathways that render trastuzumab ineffective. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of therapeutic strategies incorporating this compound for patients with advanced, HER2-positive cancers.
References
- 1. This compound in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to this compound treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced Dose and Intermittent Treatment with this compound and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of acquired resistance to this compound may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. Co-loaded this compound/PAB by ferritin nanoparticles eliminated ECM-detached cluster cells via modulating EGFR in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. HER2/ErbB2 (D8F12) XP® Rabbit mAb (#4290) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Lapatinib and Afatinib Efficacy in Preclinical Lung Cancer Models
For Immediate Release
This guide provides a detailed comparison of the preclinical efficacy of two prominent tyrosine kinase inhibitors, Lapatinib and Afatinib, in lung cancer models. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the therapeutic potential of these agents. This document summarizes key experimental data, outlines detailed methodologies for core experiments, and visualizes relevant biological pathways and workflows.
Introduction to this compound and Afatinib
This compound is a dual tyrosine kinase inhibitor that reversibly targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Its mechanism involves binding to the intracellular ATP-binding pocket of these receptors, thereby preventing autophosphorylation and blocking downstream signaling pathways crucial for cell proliferation and survival.[2] In preclinical lung cancer studies, this compound has demonstrated the ability to reduce cell proliferation, induce apoptosis, and inhibit tumor growth in models such as the A549 non-small cell lung cancer (NSCLC) cell line, which expresses both EGFR and HER2.[3][4]
Afatinib is a second-generation, irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[5][6][7][8] By covalently binding to the kinase domains of these receptors, Afatinib provides a sustained blockade of signaling pathways.[5] This irreversible binding may offer increased potency and the ability to overcome certain resistance mechanisms that affect first-generation EGFR inhibitors.[5][6] Afatinib is approved for the first-line treatment of advanced NSCLC in patients with specific activating EGFR mutations.[5][6]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Afatinib in two common non-small cell lung cancer cell lines: A549 (EGFR/HER2 wild-type, amplified HER2) and NCI-H1975 (harboring the EGFR L858R/T790M mutations). These values are indicative of the drug concentration required to inhibit 50% of the cancer cell growth in vitro.
Table 1: IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | EGFR/HER2 Status | This compound IC50 (µM) | Reference(s) |
| A549 | EGFR WT, HER2 amplified | 4.5 | [9] |
| NCI-H1975 | EGFR L858R/T790M | 7.37 | [10] |
Table 2: IC50 Values of Afatinib in NSCLC Cell Lines
| Cell Line | EGFR/HER2 Status | Afatinib IC50 (µM) | Reference(s) |
| A549 | EGFR WT, HER2 amplified | 4.5 | [9] |
| NCI-H1975 | EGFR L858R/T790M | 0.0384 - 0.057 | [5][6] |
Signaling Pathway Inhibition
Both this compound and Afatinib exert their anti-cancer effects by inhibiting the EGFR and HER2 signaling pathways. These pathways, when activated, trigger a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation. The following diagram illustrates the key components of these pathways and the points of inhibition by this compound and Afatinib.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of this compound and Afatinib on the viability of lung cancer cell lines.
1. Cell Seeding:
-
Culture lung cancer cell lines (e.g., A549, NCI-H1975) in appropriate growth medium.
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of this compound and Afatinib in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound and Afatinib in a mouse xenograft model.
1. Cell Preparation and Implantation:
-
Culture the desired lung cancer cell line (e.g., A549) to a sufficient number.
-
Harvest and resuspend the cells in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
2. Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation and growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Prepare formulations of this compound, Afatinib, and a vehicle control for oral gavage or intraperitoneal injection, depending on the drug's properties and the study design.
-
Administer the drugs to the respective treatment groups at predetermined doses and schedules (e.g., daily for 2-4 weeks).
4. Monitoring and Data Collection:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
5. Study Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point.
-
Euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analyses such as histopathology, immunohistochemistry, or Western blotting to assess drug effects on tumor biology.
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the drugs.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of tyrosine kinase inhibitors in lung cancer models.
Conclusion
This guide provides a comparative overview of this compound and Afatinib in preclinical lung cancer models. The presented data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential and mechanisms of action of these important anti-cancer agents. The choice between these inhibitors for further investigation may depend on the specific genetic context of the lung cancer model being studied, with Afatinib showing particular potency in models with certain EGFR mutations.
References
- 1. Afatinib induces apoptosis in NSCLC without EGFR mutation through Elk-1-mediated suppression of CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Afatinib Treatment in Non-small Cell Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Afatinib Treatment in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal of Lapatinib: A Guide for Laboratory Professionals
Lapatinib, an oral receptor tyrosine kinase inhibitor, requires careful handling and disposal to ensure the safety of laboratory personnel and the environment.[1] Adherence to proper disposal procedures is crucial to mitigate risks associated with this potent antineoplastic agent.[1] This guide provides essential information on the safe disposal of this compound in a research setting.
Personal Protective Equipment and Safety Measures
Before handling this compound, it is imperative to use appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area or outdoors to avoid inhalation of dust or fumes.[2][3] After handling, hands should be washed thoroughly.[2] Eating, drinking, or smoking in areas where this compound is handled is strictly prohibited.[2]
Spill Management
In the event of a this compound spill, immediate action is necessary to prevent further contamination.
Spill Response Procedures
| Action | Description |
| Containment | Prevent further leakage or spillage. Keep the product away from drains and water courses.[2] |
| Ventilation | Ensure adequate ventilation and evacuate personnel to safe areas.[2] |
| Absorption | Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[2] |
| Decontamination | Scrub surfaces and equipment with alcohol to decontaminate them.[2] |
| Disposal | Dispose of contaminated material according to local regulations.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with federal, state, and local environmental regulations.[4] As a hazardous chemical waste, it is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
1. Waste Segregation and Collection:
-
Collect this compound waste, including unused product and contaminated materials, in a suitable and properly labeled container.[4][6]
-
Store the waste container in a designated Satellite Accumulation Area.[5]
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Include information about the hazards, such as "Toxic" and "Irritant."
3. Storage:
-
Keep the waste container tightly closed and store it in a dry, cool, and well-ventilated place.[3]
4. Disposal Request:
-
Complete and submit a hazardous waste disposal form to your institution's Environmental Health and Safety (EHS) office for pickup.[5]
5. Final Disposal Method:
-
The recommended method for final disposal is incineration in an approved facility.[4] Your EHS office will coordinate with a licensed hazardous waste disposal company for this purpose.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound-associated toxicity and practical management recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. lupinuscms.azurewebsites.net [lupinuscms.azurewebsites.net]
- 5. odu.edu [odu.edu]
- 6. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Lapatinib
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds like Lapatinib. Adherence to strict safety protocols not only protects personnel from potential health risks but also preserves the integrity of research by preventing cross-contamination. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures.
This compound is classified as a hazardous drug and requires careful handling to minimize exposure. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure. The Safety Data Sheet (SDS) for this compound indicates that it can cause serious eye irritation, may cause harm to breast-fed children, and may have long-lasting harmful effects on aquatic life[1][2]. Some data also indicates it is a skin irritant[2]. Therefore, the use of appropriate PPE is mandatory.
Recommended Personal Protective Equipment (PPE)
To ensure handler safety, a comprehensive PPE strategy must be implemented. This includes protection for the eyes, skin, and respiratory system. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Compounding (powder) | Tightly fitting safety goggles with side shields[3][4][5] | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 compliant) | Disposable gown with knit cuffs, worn over inner gloves[6] | Use a full-face respirator if exposure limits are exceeded or irritation is experienced[5]. Work in a ventilated enclosure (e.g., chemical fume hood). |
| Solution Preparation | Tightly fitting safety goggles with side shields; face shield if splashing is possible[3][4][5] | Double-gloving with chemotherapy-tested nitrile gloves[7] | Disposable, fluid-resistant gown with knit cuffs[6] | Work in a ventilated enclosure (e.g., chemical fume hood or biological safety cabinet). |
| Administration/Handling Samples | Tightly fitting safety goggles with side shields[3][4][5] | Chemotherapy-tested nitrile gloves[3][5] | Disposable gown or lab coat | Ensure adequate ventilation[2][3][8]. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield | Double-gloving with chemotherapy-tested nitrile gloves[7] | Impervious disposable gown and shoe covers[7] | N95 respirator or higher, depending on the spill size and potential for aerosolization. |
| Waste Disposal | Safety glasses | Chemotherapy-tested nitrile gloves | Lab coat | Not generally required if waste is properly contained. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the integrity of the external packaging. If any damage is noted that could cause a spill, implement your institution's spill protocol[6].
-
Store this compound in a tightly closed, clearly labeled container in a dry, cool, and well-ventilated area, separate from incompatible materials[3]. The storage location should be a dedicated, locked cabinet or refrigerator[7].
Handling Procedures:
-
All procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, must be conducted in a ventilated enclosure like a chemical fume hood or a biological safety cabinet[3][8].
-
Prohibit eating, drinking, and smoking in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the work area[4][7].
Spill Management:
-
Evacuate and secure the area to prevent entry.
-
Don the appropriate PPE for spill cleanup (see table above).
-
Contain the spill using a cytotoxic spill kit[7].
-
For solid spills, gently cover with absorbent pads to avoid raising dust. For liquid spills, absorb with appropriate material.
-
Clean the area with a detergent solution followed by water[7].
-
Collect all contaminated materials in a designated cytotoxic waste container.
Disposal Plan:
-
All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.
-
Use designated, leak-proof, and clearly labeled cytotoxic waste containers, often distinguished by a specific color such as red or yellow.
-
Disposal must be handled by a licensed hazardous material disposal company, following all federal, state, and local regulations[4]. Do not discard this compound in the trash or flush it down the toilet.
Emergency First Aid Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[2][3][4].
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician[2][3][4].
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention[2][3].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention or contact a poison control center[2][3][4].
Procedural Workflow Visualization
To ensure the correct use of Personal Protective Equipment, the following diagrams illustrate the standardized procedures for donning (putting on) and doffing (taking off) PPE when handling this compound. Following these sequences is critical to prevent contamination.
Caption: Workflow for donning Personal Protective Equipment.
References
- 1. SW Sustainability Solutions – SW Innovative Hand Protection Products. Single Use Gloves. Cut Protection Gloves. Chemical Protection Gloves. [swssglobal.com]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 4. s2s-global.com [s2s-global.com]
- 5. fishersci.com [fishersci.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. Handling chemotherapy drugs-Do medical gloves really protect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gloves Standards and Occupational Exposure to Antineoplastic Drugs in the European Context - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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